5-[(Methylthio)methyl]-2-furoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(methylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXQCKZGHPNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366477 | |
| Record name | 5-[(methylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-70-5 | |
| Record name | 5-[(methylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 5-[(Methylthio)methyl]-2-furoic Acid from Furfural Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a viable synthetic pathway for producing 5-[(methylthio)methyl]-2-furoic acid, a valuable building block in medicinal chemistry and materials science, starting from readily available furfural derivatives. The synthesis is a multi-step process involving the initial formation of key furan intermediates, followed by functional group manipulations to yield the target compound. This document outlines the detailed experimental protocols for each critical step, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the overall synthetic workflow.
I. Introduction
Furfural, a commodity chemical derived from the dehydration of pentose sugars found in lignocellulosic biomass, serves as a versatile and sustainable starting material for a wide array of furan-based chemicals. The synthesis of this compound from furfural derivatives leverages the inherent reactivity of the furan ring, allowing for the sequential introduction of the required functional groups. The overall strategy involves the initial oxidation of a furfural derivative to a 2-furoic acid, followed by the introduction of a methylthiomethyl group at the 5-position. A key intermediate in this process is 5-(chloromethyl)furfural (CMF), which can be synthesized from 5-hydroxymethylfurfural (HMF) or directly from biomass, and serves as a versatile precursor due to the reactive chloromethyl group.[1][2][3][4]
II. Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound starting from the furfural derivative, 5-(hydroxymethyl)furfural (HMF), is outlined below. This pathway involves three key transformations:
-
Chlorination of 5-(Hydroxymethyl)furfural (HMF) to 5-(Chloromethyl)furfural (CMF): The hydroxyl group of HMF is converted to a more reactive chloromethyl group.
-
Oxidation of 5-(Chloromethyl)furfural (CMF) to 5-(Chloromethyl)-2-furoic acid: The aldehyde functionality of CMF is oxidized to a carboxylic acid.
-
Nucleophilic Substitution with Sodium Thiomethoxide: The chlorine atom is displaced by a methylthio group to form the final product.
The overall experimental workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
III. Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthetic pathway.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF) from 5-(Hydroxymethyl)furfural (HMF)
This procedure is adapted from methodologies describing the conversion of HMF to CMF in a biphasic system, which allows for in situ extraction of the product.[1][2]
-
Materials: 5-(Hydroxymethyl)furfural (HMF), concentrated hydrochloric acid (HCl), 1,2-dichloroethane (DCE).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a biphasic system is established with an aqueous solution of concentrated hydrochloric acid and an organic phase of 1,2-dichloroethane.
-
5-(Hydroxymethyl)furfural (HMF) is added to the stirred biphasic mixture.
-
The reaction mixture is heated to a moderate temperature (e.g., 40-60 °C) and stirred vigorously for a specified duration (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with additional portions of 1,2-dichloroethane.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 5-(chloromethyl)furfural, which can be further purified by column chromatography or distillation.
-
Step 2: Synthesis of 5-(Chloromethyl)-2-furoic acid from 5-(Chloromethyl)furfural (CMF)
This protocol is based on the oxidation of furfural derivatives to their corresponding carboxylic acids. A method using tert-butyl hypochlorite for the conversion of CMF to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which can then be hydrolyzed to the carboxylic acid, is a promising approach.[5]
-
Materials: 5-(Chloromethyl)furfural (CMF), tert-butyl hypochlorite (t-BuOCl), an appropriate solvent (e.g., dichloromethane), water.
-
Procedure:
-
In a reaction vessel protected from light, dissolve 5-(chloromethyl)furfural (CMF) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add tert-butyl hypochlorite to the cooled, stirred solution. The reaction is often exothermic.
-
Allow the reaction to proceed at low temperature for a few hours, monitoring its progress by TLC.
-
Upon completion, carefully add water to the reaction mixture to hydrolyze the intermediate acid chloride to the carboxylic acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 5-(chloromethyl)-2-furoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound from 5-(Chloromethyl)-2-furoic acid
This final step involves a nucleophilic substitution reaction. The protocol is analogous to the synthesis of 5-methoxymethylfurfural from CMF, but utilizes a sulfur nucleophile.[6][7]
-
Materials: 5-(Chloromethyl)-2-furoic acid, sodium thiomethoxide (NaSMe), a suitable polar aprotic solvent (e.g., dimethylformamide - DMF, or tetrahydrofuran - THF).
-
Procedure:
-
In a round-bottom flask, dissolve 5-(chloromethyl)-2-furoic acid in an anhydrous polar aprotic solvent.
-
Add sodium thiomethoxide to the solution. The amount of NaSMe should be at least two equivalents to deprotonate the carboxylic acid and act as the nucleophile. Alternatively, the carboxylic acid can be protected as an ester prior to this step, in which case only one equivalent of NaSMe is needed.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the mixture is quenched with water and acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
-
IV. Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield of the final product. The following tables summarize typical quantitative data reported in the literature for analogous reactions. It is important to note that yields can vary based on the specific reaction conditions and scale.
Table 1: Synthesis of 5-(Chloromethyl)furfural (CMF) from Carbohydrates
| Starting Material | Catalyst/Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fructose | HCl | HCl (aq) / Chloroform | 45 | 20 | 49.5 | [8] |
| Sucrose | HCl | HCl (aq) / Chloroform | 45 | 40 | 44.2 | [8] |
| Inulin | HCl | HCl (aq) / 1,2-Dichloroethane | 60 | 2 | ~80 | [2] |
| Cellulose | HCl | HCl (aq) / 1,2-Dichloroethane | 60 | 4 | ~60 | [2] |
Table 2: Oxidation of Furfural Derivatives
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Furfural | O₂ | Au/Hydrotalcite | Water | 110 | 2 | >99 | |
| Furfural | NaOH (aq) | Cu₂O-Ag₂O | Water | 50-55 | 0.5-1 | 86-90 (Furoic Acid) | [9] |
| 5-(Chloromethyl)furfural | t-BuOCl | - | - | - | - | High (for acid chloride) | [5] |
Table 3: Nucleophilic Substitution on CMF Derivatives
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-(Chloromethyl)furfural | Methanol | Methanol | 10-50 | 0.25-4 | up to 60 (MMF) |[6] |
V. Conclusion
The synthesis of this compound from furfural derivatives is a feasible multi-step process that capitalizes on the rich chemistry of the furan platform. By employing a sequence of chlorination, oxidation, and nucleophilic substitution reactions, the target molecule can be obtained from sustainable and readily available starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this and related compounds for various applications in drug discovery and materials science. Further optimization of each step, particularly the nucleophilic substitution with thiomethoxide on the furoic acid backbone, will be critical for achieving high overall yields.
References
- 1. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cetjournal.it [cetjournal.it]
- 7. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling | Chemical Engineering Transactions [cetjournal.it]
- 8. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Physicochemical Properties of 5-[(Methylthio)methyl]-2-furoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-[(Methylthio)methyl]-2-furoic acid (CAS No: 94084-70-5). The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It consolidates available data on the compound's physical and chemical characteristics, outlines general experimental protocols for their determination, and includes relevant safety information. Due to the limited availability of experimental data for this specific compound, both computed and, where available, experimental data for structurally similar compounds are presented with clear distinctions.
Introduction
This compound is a sulfur-containing furan derivative. The furan ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a methylthiomethyl group at the 5-position and a carboxylic acid at the 2-position suggests potential for this molecule to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and developing robust synthetic and analytical methods.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the available data for this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | PubChem[1] |
| Molecular Weight | 172.20 g/mol | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Chemical and Pharmacokinetic-Related Properties
| Property | Value | Source |
| pKa | Not available | |
| logP (XlogP3-AA) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: The logP value is a computed prediction and provides an estimate of the compound's lipophilicity. An experimental determination is recommended for confirmation.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, standard methodologies for organic acids can be readily applied. Below are representative protocols for determining pKa and aqueous solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[2][3]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the steepest point of the curve). The volume of NaOH at the equivalence point is Veq.
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve prepared from standard solutions of the compound.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.
Caption: General workflow for physicochemical characterization.
Safety Information
It is crucial to handle this compound with appropriate safety precautions. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification: [1]
-
Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337 + P317: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Users should always consult the most current Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While some fundamental properties like molecular weight and a predicted logP are known, there is a notable lack of experimentally determined values for key parameters such as melting point, boiling point, solubility, and pKa. The provided general experimental protocols offer a starting point for researchers wishing to determine these properties. The safety information highlights the need for careful handling of this compound. Further experimental investigation is required to fully characterize the physicochemical profile of this compound, which will be essential for its potential development in pharmaceutical or other applications.
References
An In-depth Technical Guide to 5-[(Methylthio)methyl]-2-furoic acid (CAS: 94084-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Methylthio)methyl]-2-furoic acid is a furan derivative characterized by a carboxylic acid at the 2-position and a methylthiomethyl group at the 5-position.[1] Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The furan scaffold serves as a versatile pharmacophore, and its derivatives are integral to numerous clinically approved drugs.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol, and its potential biological significance in the context of related furan derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 94084-70-5 | [1] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| IUPAC Name | 5-(methylsulfanylmethyl)furan-2-carboxylic acid | [1] |
| Canonical SMILES | CSCC1=CC=C(O1)C(=O)O | [5] |
| InChI | InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | [5] |
| XlogP (predicted) | 1.3 | [5] |
Synthesis
Plausible Experimental Protocol: Two-Step Synthesis from 5-(Chloromethyl)-2-furoic acid
This proposed synthesis involves the esterification of the starting material followed by nucleophilic substitution and subsequent saponification.
Step 1: Esterification of 5-(Chloromethyl)-2-furoic acid
-
Objective: To protect the carboxylic acid as a methyl ester to prevent side reactions during the subsequent nucleophilic substitution.
-
Materials: 5-(Chloromethyl)-2-furoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(chloromethyl)-2-furoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(chloromethyl)-2-furoate.
-
Step 2: Synthesis of this compound
-
Objective: To introduce the methylthio group via nucleophilic substitution and then deprotect the carboxylic acid.
-
Materials: Methyl 5-(chloromethyl)-2-furoate, Sodium thiomethoxide, Methanol (anhydrous), Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Dissolve methyl 5-(chloromethyl)-2-furoate (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium thiomethoxide (1.1 equivalents) in methanol dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours to saponify the ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with dilute hydrochloric acid, which should precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Synthesis Workflow Diagram
Caption: Plausible two-step synthesis of the target compound.
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -S-CH ₃ | 2.1 - 2.3 | singlet | 3H |
| -CH ₂-S- | 3.7 - 3.9 | singlet | 2H |
| Furan C4-H | 6.2 - 6.4 | doublet | 1H |
| Furan C3-H | 7.1 - 7.3 | doublet | 1H |
| -COOH | 10.0 - 13.0 | broad singlet | 1H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -S-C H₃ | 14 - 16 |
| -C H₂-S- | 30 - 35 |
| Furan C 3 | 118 - 120 |
| Furan C 4 | 110 - 112 |
| Furan C 2 | 145 - 148 |
| Furan C 5 | 155 - 158 |
| -C OOH | 160 - 165 |
IR (Infrared) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (furan ring) | ~1580, ~1500 |
| C-O stretch (furan ring) | ~1250, ~1050 |
Potential Biological Activity and Applications
The biological activity of this compound has not been extensively reported. However, based on the known pharmacological profiles of structurally related furan derivatives, it can be hypothesized to possess potential therapeutic properties. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2][3][4]
Potential as an Antimicrobial Agent
Many furan derivatives have demonstrated significant antimicrobial activity.[3] The introduction of a thioether linkage may modulate this activity.
Caption: Workflow for antimicrobial screening.
Potential as an Anticancer Agent
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against various cancer cell lines, such as HeLa and HepG2.[3] It is plausible that this compound could also exhibit anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HeLa, HepG2), normal cell line (e.g., Vero), DMEM (Dulbecco's Modified Eagle Medium), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Dimethyl sulfoxide), 96-well plates.
-
Procedure:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at different concentrations and incubate for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathway Involvement
Furan derivatives have been shown to modulate various signaling pathways. For instance, some furan compounds exhibit anti-inflammatory effects by inhibiting the MAPK pathway, which in turn reduces the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). While the specific pathways affected by this compound are unknown, a similar mechanism of action can be postulated for investigation.
Caption: Potential anti-inflammatory mechanism.
Conclusion
This compound is a promising but underexplored furan derivative. Its synthesis is achievable through established chemical transformations, and its structural similarity to other bioactive furan compounds suggests a high potential for applications in drug discovery, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this compound. Further studies are warranted to elucidate its precise biological activities and mechanisms of action.
References
- 1. This compound | C7H8O3S | CID 2080982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 94084-70-5 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]
- 6. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-[(Methylthio)methyl]-2-furoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 5-[(Methylthio)methyl]-2-furoic acid, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and verification of novel chemical entities.
Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from the known chemical structure and spectral data of similar furoic acid derivatives and thioethers.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 6.3 - 6.5 | Doublet (d) | 3.4 - 3.8 |
| H4 | 7.2 - 7.4 | Doublet (d) | 3.4 - 3.8 |
| -CH₂-S- | 3.7 - 3.9 | Singlet (s) | - |
| -S-CH₃ | 2.1 - 2.3 | Singlet (s) | - |
| -COOH | 10.0 - 13.0 | Singlet (s, broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 165 |
| C5 | 155 - 160 |
| C3 | 112 - 115 |
| C4 | 120 - 125 |
| -CH₂-S- | 30 - 35 |
| -S-CH₃ | 15 - 20 |
| C=O (Carboxylic Acid) | 165 - 175 |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic/Furan) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Furan Ring) | 1500 - 1600 | Medium |
| C-O (Furan Ring) | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Description |
| [M]+• | 172.02 | Molecular Ion |
| [M-COOH]+ | 127.02 | Loss of carboxylic acid group |
| [M-SCH₃]+ | 125.02 | Loss of methylthio group |
| [C₅H₅O₂S]+ | 129.00 | Fragmentation of the side chain |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectral data for a novel organic compound such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small molecules, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel compound using the spectroscopic techniques described above.
Caption: A logical workflow for the structural elucidation of a novel chemical compound using mass spectrometry, FT-IR, and NMR spectroscopy.
5-[(Methylthio)methyl]-2-furoic Acid: A Versatile Heterocyclic Building Block for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the furan ring being a particularly privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a multitude of approved drugs. Within the diverse landscape of furan-based molecules, 5-[(Methylthio)methyl]-2-furoic acid emerges as a highly versatile and valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery.
Physicochemical and Safety Data
A clear understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical building block.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 94084-70-5 |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| Appearance | Solid |
| Melting Point | 121-124 °C |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of the Building Block
The strategic synthesis of this compound is crucial for its accessibility in research and development. A plausible and efficient synthetic route commences from the readily available biomass-derived platform molecule, 5-(chloromethyl)furfural (CMF).[2][3]
Experimental Protocol: Synthesis of this compound
This synthesis can be envisioned as a two-step process:
Step 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate [2]
-
Objective: To convert 5-(chloromethyl)furfural (CMF) to its corresponding ethyl ester.
-
Materials: 5-(chloromethyl)furfural (CMF), tert-butyl hypochlorite, ethanol.
-
Procedure:
-
Treat 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite to yield 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC).[2]
-
The resulting acid chloride is then reacted with ethanol to produce ethyl 5-(chloromethyl)furan-2-carboxylate.
-
A reported protocol for a similar transformation starting from CMF (10.47 g) yielded 10.96 g (80.2%) of the ethyl ester as a colorless oil after purification by chromatography.[2]
-
Step 2: Synthesis of this compound
-
Objective: To introduce the methylthio group and hydrolyze the ester to the final carboxylic acid.
-
Materials: Ethyl 5-(chloromethyl)furan-2-carboxylate, sodium thiomethoxide (NaSMe), a suitable solvent (e.g., THF or DMF), and reagents for ester hydrolysis (e.g., LiOH or NaOH in a water/alcohol mixture).
-
Procedure:
-
Dissolve ethyl 5-(chloromethyl)furan-2-carboxylate in a suitable anhydrous solvent.
-
Add a solution of sodium thiomethoxide to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the intermediate ethyl 5-[(methylthio)methyl]-2-furoate is extracted and purified.
-
The purified ester is then subjected to hydrolysis. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.
-
After the hydrolysis is complete, the reaction mixture is acidified to precipitate the final product, this compound, which can then be collected by filtration and purified by recrystallization.
-
Diagram 1: Synthetic Pathway to this compound
Caption: A plausible synthetic route from 5-(chloromethyl)furfural.
Spectroscopic Data
While specific, publicly available, high-resolution spectra for this compound are limited, data for structurally related compounds can provide valuable insights for characterization.
Table 3: Predicted and Analogous Spectroscopic Data
| Data Type | Predicted/Analogous Information |
| ¹H NMR | For the closely related 5-methyl-2-furoic acid, characteristic peaks for the furan ring protons are observed. For the target molecule, one would expect signals for the methyl group of the methylthio moiety, the methylene protons, and the two furan ring protons, in addition to the carboxylic acid proton. |
| ¹³C NMR | For 5-methyl-2-furoic acid, signals for the methyl carbon, the furan ring carbons, and the carboxyl carbon are present. For the target molecule, additional signals for the S-methyl and methylene carbons would be expected. |
| Mass Spectrometry | The predicted monoisotopic mass is 172.01941 Da. Mass spectra of related furan derivatives often show characteristic fragmentation patterns involving the furan ring. |
Applications as a Heterocyclic Building Block in Drug Discovery
The true value of this compound lies in its potential as a scaffold for the synthesis of more complex and biologically active molecules. The carboxylic acid group serves as a convenient handle for amide bond formation, esterification, and other transformations, while the methylthiomethyl group can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the molecule's polarity and hydrogen bonding capabilities.
Potential Biological Activities of Derivatives
Furan-containing molecules have demonstrated a wide array of pharmacological activities. Derivatives of this compound could be explored for various therapeutic applications, including:
-
Antimicrobial Agents: The furan nucleus is a common feature in many antibacterial and antifungal compounds.[4]
-
Enzyme Inhibitors: The structural features of this building block make it an attractive starting point for the design of inhibitors for various enzymes.
-
Anticancer Agents: Numerous furan derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against HeLa cells.[5]
Illustrative Experimental Workflow for Derivative Synthesis
The following workflow outlines a general approach for utilizing this compound to generate a library of amide derivatives for biological screening.
Diagram 2: Experimental Workflow for Amide Library Synthesis
Caption: A general workflow for creating and testing new drug candidates.
This compound represents a promising and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis from biomass-derived precursors, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse molecular libraries. Further exploration of the biological activities of its derivatives is warranted and is anticipated to yield novel compounds with valuable therapeutic properties. This technical guide serves as a foundational resource for researchers looking to harness the potential of this intriguing molecule.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Potential Applications of Thioether-Containing Furans: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioether-containing furans represent a versatile class of heterocyclic compounds with a growing presence in medicinal chemistry, materials science, and catalysis. The incorporation of a sulfur linkage into the furan scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities and material characteristics. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of these compounds, supported by experimental data and detailed methodologies.
Medicinal Chemistry Applications
Thioether-containing furan derivatives have emerged as promising candidates in drug discovery, exhibiting a spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of furan-based thioethers against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.
Quantitative Data: Anticancer Activity of Thioether-Containing Furan Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(furan-2-yl)pyrazolyl hybrid chalcones | A549 (Lung Carcinoma) | 27.7 | [1] |
| 3-(furan-2-yl)pyrazolyl hybrid chalcones | HepG2 (Hepatocellular Carcinoma) | 26.6 | [1] |
| Furan-containing pyrazole derivatives | HePG2 (Hepatocellular Carcinoma) | 6.57 | [2] |
| Furan-containing pyrazole derivatives | HCT-116 (Colon Carcinoma) | 9.54 | [2] |
| Furan-containing pyrazole derivatives | MCF-7 (Breast Adenocarcinoma) | 7.97 | [2] |
| Carbamothioyl-furan-2-carboxamides | Hepatocellular Carcinoma | 33.29% viability at 20 µg/mL | [3] |
Antimicrobial Activity
The furan nucleus is a known pharmacophore in antimicrobial agents, and the addition of a thioether moiety can enhance this activity. These compounds have shown efficacy against both bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Thioether-Containing Furan Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivatives | Escherichia coli | 64 | [4] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified | [4] |
| Carbamothioyl-furan-2-carboxamides | Bacterial and Fungal Strains | 150.7–295 | [3] |
α-Glucosidase Inhibition
Thioether furofuran lignans, a class of natural product derivatives, have demonstrated potent inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. This makes them attractive targets for the development of novel antidiabetic agents.[5]
Quantitative Data: α-Glucosidase Inhibitory Activity of Thioether Furofuran Lignans
| Compound | α-Glucosidase Source | IC50 (µM) | Inhibition Type | Reference |
| β-14 | Baker's yeast | 5.3 | Mixed-type | [6] |
| β-14 | Maltase | 25.7 | Non-competitive | [6] |
| β-14 | Sucrase | 12.9 | Mixed-type | [6] |
Materials Science Applications
The unique electronic and structural properties of thioether-containing furans make them valuable components in the design of advanced organic materials, particularly for applications in organic electronics.
Organic Semiconductors
Furan-containing polymers and small molecules are being explored as alternatives to thiophene-based materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of thioether linkages can influence the material's planarity, molecular packing, and ultimately its charge carrier mobility.
Quantitative Data: Charge Carrier Mobility of Furan-Thioether-Based Organic Semiconductors
| Polymer/Molecule | Device Architecture | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |
| P(FDPP-TP) | BGBC OFET (annealed at 200 °C) | 0.42 | - | [7] |
| PDPP-FBF | OTFT | 0.20 | 0.56 | [4] |
| Furan-substituted benzothiadiazole | BGBC OFET | 0.0122 | - | [8] |
Thermally Stable Polymers
The thermal stability of polymers is a critical factor for their processing and application. While the inclusion of thioether groups can sometimes decrease thermal stability due to the lower bond energy of the C-S bond compared to C-C or C-O bonds, the overall stability is highly dependent on the polymer backbone and substitution pattern.[9]
Quantitative Data: Thermal Properties of a Thioether-Containing Furan-Based Polymer
| Polymer | Td5% (°C) | Tmax (°C) | Reference |
| Poly(β-thioether ester) | 276 - 332 | Not specified | [9] |
Catalysis Applications
Thioether-containing furans can act as ligands for transition metals, forming catalysts with applications in various organic transformations. The sulfur atom can coordinate to the metal center, influencing its electronic properties and catalytic activity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing thioether-functionalized ligands have been successfully employed in C-H activation and cross-coupling reactions. For instance, thioether-enabled palladium-catalyzed atroposelective C-H olefination has been used to construct axially chiral biaryls.[10] While specific turnover frequencies for thioether-furan ligands are not widely reported, the hydroconversion of 2,5-dimethylfuran over various metal catalysts has been studied, providing insights into catalytic activity.
Quantitative Data: Turnover Frequency (TOF) in Furan Hydroconversion
| Catalyst | Reaction Phase | Temperature (°C) | TOF (s⁻¹) | Reference |
| 9.6% Pt/C | Gas | 70 | 5.6 | [6] |
| 4.0% Rh/C | Gas | 70 | 5.4 | [6] |
| 7.7% Pd/C | Gas | 70 | 1.9 | [6] |
| 3.0% Ru/C | Gas | 70 | 0.26 | [6] |
Experimental Protocols
Synthesis of Thioether Furofuran Lignans
This protocol describes the semisynthesis of thioether furofuran lignans from samin, a lignan building block.[11]
Materials:
-
Samin
-
Appropriate thiol (e.g., 1-octanethiol, thiophenol)
-
Acetonitrile
-
Amberlyst-15
-
4 Å molecular sieves
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
Procedure:
-
Dissolve samin (1 equivalent) in acetonitrile (1.0 mL/0.1 mmol of samin).
-
Add the thiol (3 equivalents), Amberlyst-15 (1 mg/0.005 mmol of samin), and a 4 Å molecular sieve to the solution.
-
Stir the reaction mixture at 70 °C for 8 hours.
-
After completion, evaporate the solvent to dryness.
-
Purify the residue using silica gel column chromatography followed by Sephadex LH-20 column chromatography to obtain the desired thioether furofuran lignan.
Synthesis of 2-Thio-Substituted Furans
This protocol outlines a general method for the preparation of 2-thio-substituted furans from γ-dithianyl substituted carbonyl compounds.[12]
Materials:
-
β-acetoxy-γ-thianyl carbonyl compound
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the β-acetoxy-γ-thianyl carbonyl compound in the chosen solvent.
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to the solution.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-thio-substituted furan.
In vitro α-Glucosidase Inhibitory Assay
This is a general protocol to assess the α-glucosidase inhibitory activity of test compounds.[13]
Materials:
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound solution at various concentrations
-
Sodium carbonate solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a solution of the test compound at different concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37 °C.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis of thioether furofuran lignans.
Caption: Schematic of the α-glucosidase inhibition assay.
Caption: Overview of potential applications for thioether-containing furans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A furan-containing conjugated polymer for high mobility ambipolar organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Turnover Rate of Metal-Catalyzed Hydroconversion of 2,5-Dimethylfuran: Gas-Phase Versus Liquid-Phase [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: Physicochemical Properties of 5-[(Methylthio)methyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[(Methylthio)methyl]-2-furoic acid is a substituted furoic acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. Due to a scarcity of specific quantitative data in publicly accessible literature, this document also presents information on structurally related compounds and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability.
Introduction
Furan derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and other chemical industries. The introduction of a methylthio-methyl substituent at the 5-position of a 2-furoic acid core can significantly influence its lipophilicity, metabolic stability, and target-binding interactions. Accurate and comprehensive data on the solubility and stability of this compound are critical for formulation development, analytical method validation, and predicting its in vivo behavior.
Physicochemical Properties of this compound
Direct experimental data on the solubility and stability of this compound (CAS No. 94084-70-5) is exceptionally limited in the scientific literature.
Table 1: Summary of Available Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | PubChem |
| Molecular Weight | 172.20 g/mol | PubChem |
| General Solubility | Reported to be soluble in water and organic solvents. | Qualitative statement, no quantitative data available. |
Note: The lack of specific quantitative data necessitates experimental determination for any application.
Properties of Structurally Related Compounds
To provide some context, the properties of the parent compound, 2-furoic acid, are presented below. These values can serve as a baseline for estimating the properties of its derivatives, although significant deviations can be expected due to the influence of the 5-[(methylthio)methyl] substituent.
Table 2: Physicochemical Properties of 2-Furoic Acid
| Property | Value |
| Molecular Formula | C₅H₄O₃ |
| Molecular Weight | 112.08 g/mol |
| Melting Point | 133 °C |
| Boiling Point | 230-232 °C |
| Solubility in Water | 35 g/L at 25 °C |
Recommended Experimental Protocols for Data Generation
To address the current data gap, the following standard experimental protocols are recommended for determining the solubility and stability of this compound.
Solubility Determination
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Stability Assessment
The chemical stability of this compound should be evaluated under various conditions to identify potential degradation pathways and establish appropriate storage and handling procedures.
Experimental Workflow for Stability Studies
Caption: General workflow for conducting chemical stability studies.
4.2.1. pH Stability
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9).
-
Incubation: Add a known concentration of this compound to each buffer and incubate at a constant temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots and quench any further degradation if necessary (e.g., by neutralization or freezing).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
4.2.2. Temperature Stability
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent.
-
Incubation: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Analysis: Analyze the samples at various time points to assess the rate of degradation as a function of temperature.
4.2.3. Photostability
-
Sample Exposure: Expose solutions of the compound to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, as per ICH Q1B guidelines).
-
Control: Protect a parallel set of samples from light to serve as a control.
-
Analysis: Compare the degradation profiles of the exposed and control samples over time.
Conclusion
A Theoretical Exploration of the Electronic Structure of 5-[(Methylthio)methyl]-2-furoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of "5-[(Methylthio)methyl]-2-furoic acid," a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational studies on this specific compound in publicly available literature, this document outlines a robust computational methodology based on established quantum chemical techniques applied to structurally analogous furan and thiophene derivatives. The guide details theoretical protocols for geometry optimization, molecular orbital analysis, and the calculation of key electronic descriptors. Representative data, derived from studies on similar furoic acid derivatives, are presented in structured tables to offer insights into expected values. Furthermore, this guide employs visualizations to delineate a standard computational workflow and the interrelation of critical electronic parameters, serving as a valuable resource for researchers embarking on the computational analysis of this or related molecules.
Introduction
Furan derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The specific compound, this compound, which incorporates both a furoic acid moiety and a methylthioether group, presents a unique electronic landscape that is crucial for its reactivity, intermolecular interactions, and potential pharmacological profile. Understanding its electronic structure—including the distribution of electrons, the energies of its frontier molecular orbitals, and its electrostatic potential—is fundamental to predicting its behavior in biological systems and for the rational design of new therapeutic agents.
This guide leverages insights from computational studies on related molecules, such as 2-furoic acid and other 5-substituted furan derivatives, to propose a detailed theoretical approach for characterizing this compound. The methodologies described herein are based on Density Functional Theory (DFT), a powerful quantum chemical method for elucidating the electronic properties of molecules.
Theoretical Methodology: A Proposed Computational Protocol
The following section details a robust and widely accepted computational protocol for the theoretical analysis of the electronic structure of organic molecules like this compound. This protocol is synthesized from methodologies reported in computational studies of similar furan and thiophene-containing compounds.[1][2]
2.1. Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule.
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: Density Functional Theory (DFT) is the method of choice for a good balance between accuracy and computational cost. The B3LYP hybrid functional is a commonly used and well-validated functional for organic molecules.[1][2] For potentially more accurate results, especially concerning reaction energetics, the M06-2X functional could also be employed.[1]
-
Basis Set: A Pople-style basis set, such as 6-31+G(d) or 6-31++G(d,p), is advisable. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on oxygen and sulfur, while polarization functions (d,p) are crucial for correctly modeling the bonding environment.[1][2]
-
Solvation Model: To simulate a more biologically relevant environment, calculations can be performed in the presence of a solvent, typically water. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are standard choices.
-
Verification: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
2.2. Electronic Structure Analysis
Once the optimized geometry is obtained, a series of calculations are performed to analyze the electronic properties.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These are critical for understanding the molecule's reactivity, with HOMO energy relating to its electron-donating ability and LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Population Analysis: A Natural Bond Orbital (NBO) analysis is recommended to determine the charge distribution on each atom (natural atomic charges). This provides insight into the polarity of the molecule and potential sites for electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
Representative Quantitative Data
While specific computational data for this compound is not available, the following tables present representative values for key electronic structure parameters based on DFT calculations of structurally related furoic acid derivatives found in the literature. These values serve as a baseline for what might be expected for the title compound.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Representative Value (eV) | Significance |
| HOMO Energy (EHOMO) | -6.5 to -7.5 | Indicates electron-donating capability |
| LUMO Energy (ELUMO) | -1.0 to -2.0 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Correlates with chemical reactivity and stability |
Table 2: Representative Calculated Structural Parameters
| Parameter | Representative Value |
| C=O Bond Length (Carboxylic Acid) | ~1.21 Å |
| C-O Bond Length (Carboxylic Acid) | ~1.35 Å |
| C-S Bond Length (Thioether) | ~1.80 Å |
| C-O-C Bond Angle (Furan Ring) | ~106° |
Table 3: Representative Natural Atomic Charges
| Atom | Representative Natural Charge (e) |
| O (Carbonyl) | -0.60 to -0.70 |
| O (Hydroxyl) | -0.65 to -0.75 |
| O (Furan Ring) | -0.25 to -0.35 |
| S (Thioether) | -0.10 to -0.20 |
Visualizing Computational Workflows and Concepts
To clarify the theoretical process and the relationships between key electronic parameters, the following diagrams are provided.
Caption: A typical computational workflow for the electronic structure analysis of a molecule.
References
Methodological & Application
Application Notes and Protocols for 5-[(Methylthio)methyl]-2-furoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Methylthio)methyl]-2-furoic acid is a heterocyclic compound belonging to the furan class of molecules. The furan ring is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1] The presence of both a carboxylic acid and a thioether functional group makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). The sulfur atom in the methylthio group can participate in various interactions with biological targets and influence the compound's overall electronic and steric properties.
While specific biological activity data for this compound is not extensively available in the public domain, its structural similarity to other biologically active furoic acid derivatives suggests its potential in various therapeutic areas. This document provides an overview of its potential applications based on related compounds, along with generalized protocols for its synthesis and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | --INVALID-LINK-- |
| Molecular Weight | 172.20 g/mol | --INVALID-LINK-- |
| CAS Number | 94084-70-5 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| IUPAC Name | 5-(methylsulfanylmethyl)furan-2-carboxylic acid | --INVALID-LINK-- |
| SMILES | CSCc1ccc(o1)C(=O)O | --INVALID-LINK-- |
| InChIKey | XGXXQCKZGHPNSE-UHFFFAOYSA-N | --INVALID-LINK-- |
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related furoic acid and methylthio-containing compounds, this compound and its derivatives could be explored for the following applications:
Antimicrobial Agents
Furoic acid derivatives have shown promise as antimicrobial agents. For instance, analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] The introduction of the methylthiomethyl group at the 5-position of the furoic acid scaffold could modulate the antimicrobial spectrum and potency.
Anticancer Agents
Various furan derivatives have been investigated for their anticancer properties.[3][4] The cytotoxic potential of this compound derivatives against various cancer cell lines could be evaluated. The carboxylic acid handle allows for the synthesis of a library of amide and ester derivatives to explore SAR for improved potency and selectivity.
Enzyme Inhibitors
The structural features of this compound make it a candidate for targeting various enzymes. For example, some benzoic acid derivatives with structural similarities have been shown to inhibit thiopurine methyltransferase (TPMT), an important enzyme in drug metabolism.[5]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. These should be adapted and optimized based on the specific research objectives.
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a 5-(halomethyl)-2-furoic acid derivative with sodium thiomethoxide.
Materials:
-
Methyl 5-(chloromethyl)-2-furoate
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Methyl 5-[(methylthio)methyl]-2-furoate:
-
Dissolve methyl 5-(chloromethyl)-2-furoate in anhydrous DMF.
-
Add sodium thiomethoxide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl 5-[(methylthio)methyl]-2-furoate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
dot
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
This compound or its derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, its structural features and the known activities of related furoic acid derivatives provide a strong rationale for its exploration in medicinal chemistry programs targeting infectious diseases, cancer, and enzyme-mediated pathologies. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 94084-70-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Derivatives from 5-[(Methylthio)methyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide derivatives from 5-[(Methylthio)methyl]-2-furoic acid. The methodologies outlined are based on established synthetic strategies for related furan-based compounds and are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents. Furan derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4]
Overview of Synthetic Strategy
The primary synthetic route for generating novel derivatives from this compound involves the formation of an amide bond between the carboxylic acid group of the starting material and a diverse range of primary or secondary amines. This approach allows for the creation of a library of novel compounds with varied physicochemical properties and potential biological activities. The general synthetic scheme is presented below.
A common and effective method for amide bond formation is the use of coupling agents to activate the carboxylic acid, facilitating its reaction with an amine.[5] This document will focus on protocols utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), a widely used and efficient coupling system.[5]
Logical Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of novel amide derivatives.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of analogous furan-2-carboxamide derivatives. These values are provided as a reference to guide expectations for the synthesis of novel derivatives from this compound.
| Amine Reactant | Coupling Agent | Solvent | Yield (%) | Purity (%) | Reference |
| Various Amines | EDC/HOBt | DCM or DMF | 60-95 | >95 | [5] |
| Benzylamine | TBTU, DIPEA | DMF | 73-82 | >95 | [5] |
| Diethylamine | TBTU, DIPEA | DMF | 73-82 | >95 | [5] |
| Piperidine | TBTU, DIPEA | DMF | 73-82 | >95 | [5] |
| Tryptamine | DCC/DMAP | DCM | 35 | >95 | [1] |
The biological activity of synthesized furan derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | [1] |
| Furan-based pyridine carbohydrazide derivative | MCF-7 | 4.06 µM | [3] |
| Furan-based N-phenyl triazinone derivative | MCF-7 | 2.96 µM | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amide Derivatives using EDC/HOBt Coupling
This protocol details the steps for the synthesis of amide derivatives from this compound and a selected amine using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware and equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equivalents) to the stirred solution.
-
Slowly add EDC (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Evaluation of In Vitro Cytotoxic Activity using MTT Assay
This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., MCF-7, HeLa, HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][6]
Materials:
-
Synthesized furan derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Potential Signaling Pathway
While the specific signaling pathways affected by derivatives of this compound require experimental validation, studies on analogous furan-based anticancer compounds suggest potential mechanisms of action, such as the induction of apoptosis through the intrinsic mitochondrial pathway.[3] This pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and programmed cell death.[3]
Caption: A potential apoptotic signaling pathway induced by novel furan derivatives.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-[(Methylthio)methyl]-2-furoic acid as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-[(Methylthio)methyl]-2-furoic acid as a versatile precursor for the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not widely documented in publicly available literature, its chemical structure, featuring a carboxylic acid, a furan ring, and a methylthioether linkage, offers a rich platform for chemical modifications to generate compounds with potential fungicidal, herbicidal, and insecticidal activities.
This document outlines hypothetical, yet chemically sound, synthetic pathways to create derivatives with potential agrochemical applications. The provided protocols are based on established organic chemistry principles and analogous reactions reported for similar furan-based compounds.
Application Notes: Synthetic Potential
This compound is a valuable starting material for generating a library of potential agrochemical candidates. The key reactive sites for derivatization are the carboxylic acid group and the methylthioether moiety.
-
Fungicide Development: The furoic acid scaffold is present in some known fungicides. The carboxylic acid can be readily converted into amides and esters. Many commercial fungicides are carboxamides, where the amide linkage is crucial for binding to the target enzyme. The methylthio group can also be oxidized to a sulfoxide or sulfone, which can modulate the compound's biological activity and physicochemical properties.
-
Herbicide Development: Many herbicides function by mimicking plant hormones or inhibiting specific enzymes. The carboxylic acid functionality is a common feature in auxinic herbicides. Derivatization of the carboxylic acid or modification of the furan ring could lead to compounds that interfere with plant growth processes.
-
Insecticide Development: While less common for this specific scaffold, the furan ring can be a component of more complex molecules with insecticidal properties. The synthetic handles on this compound allow for its incorporation into larger structures that could target the nervous system of insects.
Proposed Synthetic Pathways for Agrochemical Candidates
The following sections detail the synthesis of hypothetical agrochemical candidates from this compound.
A common strategy in fungicide development is the synthesis of carboxamides. The reaction of this compound with various amines can generate a diverse library of amide derivatives for biological screening.
Diagram of a Proposed Synthetic Pathway to Furoic Amide Fungicide Candidates
Caption: Synthetic route to potential furoic amide fungicides.
Esterification of the carboxylic acid can yield compounds with altered solubility and membrane permeability, which are important properties for herbicides.
Diagram of a Proposed Synthetic Pathway to Furoic Ester Herbicide Candidates
Caption: Synthetic route to potential furoic ester herbicides.
Experimental Protocols
The following are detailed, generalized protocols for the key transformations of this compound. Researchers should adapt these protocols based on the specific properties of the reactants and desired products.
Protocol 1: Synthesis of 5-[(Methylthio)methyl]-2-furoyl chloride
-
Objective: To convert the carboxylic acid to a more reactive acid chloride intermediate.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 5-[(Methylthio)methyl]-2-furoyl chloride can be used in the next step without further purification.
-
Protocol 2: Synthesis of Furoic Amide Derivatives
-
Objective: To synthesize amide derivatives from the acid chloride.
-
Materials:
-
Crude 5-[(Methylthio)methyl]-2-furoyl chloride
-
A primary or secondary amine (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous DCM or THF
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and the base (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C.
-
Add a solution of crude 5-[(Methylthio)methyl]-2-furoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of Furoic Ester Derivatives (Fischer Esterification)
-
Objective: To synthesize ester derivatives from the carboxylic acid.
-
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol) (used as solvent and reactant)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 6-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Protocol 4: Oxidation of the Methylthioether to a Sulfoxide
-
Objective: To synthesize the corresponding sulfoxide derivative.
-
Materials:
-
This compound or its ester/amide derivative
-
An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) in DCM at 0 °C.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1-3 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with sodium thiosulfate solution to remove excess peroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
General Experimental Workflow Diagram
Caption: A typical workflow for synthesis and purification.
Quantitative Data
The following table summarizes the expected yields for the described transformations based on literature precedents for similar furoic acid derivatives. Actual yields may vary depending on the specific substrates and reaction conditions.
| Transformation | Reagents | Expected Yield (%) |
| Acid Chloride Synthesis | SOCl₂ or (COCl)₂ | > 90 (crude) |
| Amide Synthesis (from acid chloride) | R-NH₂, Et₃N | 70 - 95 |
| Ester Synthesis (Fischer Esterification) | R-OH, H₂SO₄ (cat.) | 60 - 85 |
| Sulfoxide Synthesis | m-CPBA | 75 - 90 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
-
m-CPBA is a potentially explosive oxidizing agent. Avoid friction and shock.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
Application Note: HPLC Analysis of 5-[(Methylthio)methyl]-2-furoic acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Methylthio)methyl]-2-furoic acid is a significant heterocyclic compound with potential applications in pharmaceutical and materials science. Its synthesis and purification require robust analytical methods to ensure the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of chemical reactions, quantifying components in a mixture, and identifying impurities. This application note provides a detailed protocol for the HPLC analysis of reaction mixtures in the synthesis of this compound.
Synthesis Pathway Overview
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 5-(chloromethyl)-2-furoic acid, with sodium thiomethoxide. The reaction progress can be effectively monitored by HPLC, allowing for the quantification of the starting material, the desired product, and potential byproducts.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and related compounds in a reaction mixture.
a. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standards for this compound, 5-(chloromethyl)-2-furoic acid, and any other potential impurities.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
c. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at specified time points. Dilute the sample with a 50:50 mixture of acetonitrile and water to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for the analysis of furoic acid derivatives. These values are provided as a general guideline.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Data Presentation
The following tables present hypothetical quantitative data from the HPLC analysis of a reaction mixture for the synthesis of this compound from 5-(chloromethyl)-2-furoic acid.
Table 1: Calibration Data for Key Components
| Compound | Retention Time (min) | Linearity (r²) |
| 5-(Chloromethyl)-2-furoic acid | 8.5 | 0.9995 |
| This compound | 10.2 | 0.9998 |
| Byproduct 1 (e.g., Dimer) | 12.1 | 0.9991 |
Table 2: Quantitative Analysis of Reaction Mixture Over Time
| Time (hours) | Concentration of 5-(Chloromethyl)-2-furoic acid (mg/mL) | Concentration of this compound (mg/mL) | Concentration of Byproduct 1 (mg/mL) |
| 0 | 10.00 | 0.00 | 0.00 |
| 1 | 7.52 | 2.31 | 0.15 |
| 2 | 5.15 | 4.58 | 0.28 |
| 4 | 2.21 | 7.23 | 0.51 |
| 6 | 0.89 | 8.55 | 0.68 |
| 8 | 0.15 | 9.12 | 0.75 |
Visualizations
Logical Workflow for Synthesis and HPLC Analysis
Caption: Workflow from synthesis to HPLC analysis.
Signaling Pathway (Hypothetical Reaction Monitoring)
Caption: Reaction progress monitored by HPLC.
Application Notes and Protocols: 5-[(Methylthio)methyl]-2-furoic acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. The strategic choice of building blocks for SPOS is critical for introducing chemical diversity. 5-[(Methylthio)methyl]-2-furoic acid is a bifunctional molecule featuring a carboxylic acid for immobilization onto a solid support and a methylthiomethyl group that can be further functionalized. The furan core itself is a prevalent scaffold in many biologically active compounds. These application notes provide a comprehensive overview of the proposed use of this compound in SPOS, including detailed protocols for its immobilization and subsequent modification.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for planning and executing its use in solid-phase synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | PubChem |
| Molecular Weight | 172.20 g/mol | PubChem |
| CAS Number | 94084-70-5 | ChemicalBook |
| Appearance | Solid (predicted) | - |
| IUPAC Name | 5-(methylsulfanylmethyl)furan-2-carboxylic acid | PubChem |
Proposed Solid-Phase Synthesis Workflow
The carboxylic acid moiety of this compound allows for its straightforward attachment to a variety of solid supports, such as Wang or Rink amide resins. Once immobilized, the methylthio group can be selectively oxidized to a sulfoxide or sulfone, or potentially used in other coupling reactions. This dual functionality makes it a versatile building block for creating diverse molecular libraries.
Figure 1: Proposed workflow for the solid-phase synthesis using this compound.
Experimental Protocols
The following protocols are adapted from standard solid-phase synthesis procedures for the immobilization and modification of carboxylic acids.
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the esterification of the carboxylic acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq., 3.0 mmol, 516.6 mg) and DMAP (0.1 eq., 0.1 mmol, 12.2 mg) in a mixture of DCM and DMF (4:1, 10 mL).
-
Activation and Coupling: Add DIC (3.0 eq., 3.0 mmol, 0.47 mL) to the solution from step 2 and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Immobilization Reaction: Drain the DCM from the swollen resin and add the pre-activated solution. Shake the vessel at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Oxidation of the Methylthio Group
This protocol outlines the oxidation of the resin-bound thioether to a sulfoxide.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin-bound furoic acid (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Oxidation: In a separate flask, dissolve m-CPBA (1.5 eq. based on resin loading) in DCM (5 mL). Add this solution to the swollen resin.
-
Reaction: Shake the vessel at room temperature for 4-6 hours. Monitor the reaction progress using a suitable analytical technique on a cleaved sample if necessary.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), a 5% sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Wang Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Modified resin-bound product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cleavage vessel
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried resin in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and allow it to stand at room temperature for 2-3 hours with occasional swirling.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
Data Presentation
The following table summarizes the proposed reaction conditions for the solid-phase synthesis.
| Step | Reagents and Solvents | Time | Temperature | Expected Outcome |
| Immobilization | This compound, DIC, DMAP, DCM/DMF | 12-16 h | Room Temp. | Covalent attachment of the furoic acid to the resin via an ester linkage. |
| Oxidation | m-CPBA, DCM | 4-6 h | Room Temp. | Oxidation of the thioether to a sulfoxide. |
| Cleavage | TFA/TIS/DCM | 2-3 h | Room Temp. | Release of the modified furoic acid derivative from the resin. |
Logical Relationships in Solid-Phase Synthesis
The success of a solid-phase synthesis strategy relies on a series of logically connected steps, each with specific requirements and outcomes.
Figure 2: Decision-making process in solid-phase organic synthesis.
Conclusion
This compound presents itself as a promising and versatile building block for solid-phase organic synthesis. Its straightforward immobilization chemistry and the potential for subsequent functionalization of the methylthio group open avenues for the creation of novel compound libraries for screening in drug discovery and other life sciences research. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this compound in their synthetic endeavors.
Application Notes and Protocols for the Catalytic Conversion of 5-[(Methylthio)methyl]-2-furoic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Furan derivatives are valuable bio-based platform molecules with wide applications in the pharmaceutical and polymer industries.[1][2] 5-[(Methylthio)methyl]-2-furoic acid, with its furan core, carboxylic acid functionality, and a sulfur-containing side chain, presents a versatile scaffold for chemical modification. This document outlines potential catalytic conversion pathways for this molecule, including hydrogenation, oxidation, esterification, and amidation, based on analogous transformations of related furan compounds.
Potential Catalytic Conversion Pathways
The reactivity of this compound can be directed towards the furan ring or the carboxylic acid group. Key potential transformations include:
-
Hydrogenation of the Furan Ring: Saturation of the furan ring to yield the corresponding tetrahydrofuran derivative, Tetrahydro-5-[(methylthio)methyl]-2-furoic acid. Tetrahydro-2-furoic acid is a known intermediate in the synthesis of pharmaceuticals such as Terazosin.[3]
-
Oxidation of the Furan Ring: While challenging, oxidation can lead to valuable dicarboxylic acids. For instance, 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polymer production, can be synthesized from various furan derivatives.[4][5]
-
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to its corresponding esters, which are valuable in the fragrance and flavor industry and as pharmaceutical intermediates.[6]
-
Amidation of the Carboxylic Acid: Formation of amides, a crucial functional group in many active pharmaceutical ingredients.[7][8]
Data Presentation: Catalytic Conversion of 2-Furoic Acid Derivatives
The following tables summarize quantitative data for catalytic conversions of 2-furoic acid, which can serve as a reference for designing experiments with this compound.
Table 1: Catalytic Hydrogenation of 2-Furoic Acid to Tetrahydro-2-furoic Acid
| Catalyst | Support | H₂ Source | Temperature (°C) | Pressure | Solvent | Conversion (%) | Yield (%) | Reference |
| Palladium-Nickel | Alumina | H₂ gas | - | - | - | - | - | [3] |
| Platinum | Hierarchical ZSM-5 | NaBH₄ (in situ) | Ambient | Ambient | Water | Nearly complete | - | [9] |
| Palladium | Alumina (cinchonidine-modified) | H₂ gas | - | - | - | - | 95 | [3] |
Table 2: Catalytic Oxidation of Furfural to 2-Furoic Acid
| Catalyst | Support | Oxidant | Temperature (°C) | Pressure | Base | Yield (%) | Reference |
| Ruthenium | Carbon | O₂ | 120 | 15 bar | Na₂CO₃ | 83 | [10] |
| Gold-Palladium | Mg(OH)₂ | O₂ | 30 | 3 bar | NaOH | High | [11][12] |
| Ruthenium Pincer Complex | - | Alkaline Water | 150 | - | NaOH | 98 | [13][14] |
Table 3: Catalytic Esterification of 2-Furoic Acid with n-Butanol
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Tungstophosphoric acid/Zirconia (ZrTPA30PEGT100) | 50 mg | 125 | 24 | 93 | [15] |
Table 4: Enzymatic Carboxylation of 2-Furoic Acid to 2,5-Furandicarboxylic Acid (FDCA)
| Enzyme System | Substrate Concentration | Temperature (°C) | Medium | Product | Reference |
| Whole-cell E. coli with UbiD/UbiX system | 25 mM | - | - | FDCA | [16] |
| Purified HmfF enzyme | 50 mM | 50 | 1 M bicarbonate | FDCA | [5] |
Experimental Protocols
The following are detailed protocols for key catalytic reactions of 2-furoic acid, which can be adapted for this compound.
Protocol for Catalytic Hydrogenation of 2-Furoic Acid
This protocol is based on the mild hydrogenation using in-situ generated hydrogen.[9]
Materials:
-
2-Furoic Acid
-
Pt nanoparticles supported on hierarchical ZSM-5 catalyst
-
Sodium borohydride (NaBH₄)
-
Water (solvent)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Analytical equipment for reaction monitoring and product characterization (e.g., NMR, GC-MS)
Procedure:
-
In a round-bottom flask, dissolve a known amount of 2-furoic acid in water.
-
Add the Pt/ZSM-5 catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaBH₄ in water to the reaction mixture with vigorous stirring. The H₂ gas will be generated in situ.
-
Allow the reaction to proceed at ambient temperature while monitoring the conversion of the starting material by a suitable analytical technique.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Expected Products: Tetrahydro-2-furoic acid and potentially 5-hydroxyvaleric acid.[9]
Protocol for Catalytic Esterification of 2-Furoic Acid with n-Butanol
This protocol is adapted from the work of Aranda et al. (2015) using a solid acid catalyst.[15]
Materials:
-
2-Furoic Acid
-
n-Butanol
-
Tungstophosphoric acid supported on zirconia (ZrTPA30PEGT100) catalyst (dried)
-
Acetone
-
Anhydrous sodium sulfate
-
Hexane and Ethyl Acetate for chromatography
-
Glass tube reactor (20 mL)
-
Heating block with magnetic stirring
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a 20 mL glass tube reactor, combine 1 mmol of 2-furoic acid, 2 mmol of n-butanol, and 50 mg of the dried ZrTPA30PEGT100 catalyst.
-
Place the sealed tube in a heating block on a magnetic stirrer.
-
Stir the mixture vigorously (e.g., 700 rpm) at 125 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with 3 cm³ of acetone and separate the catalyst by filtration.
-
Dry the organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate (9:1) mixture as the eluent.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-furoic acid.
Potential Catalytic Conversion Pathways of this compound
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 4. Bio-Based Furan-Polyesters/Graphene Nanocomposites Prepared by In Situ Polymerization [mdpi.com]
- 5. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-[(Methylthio)methyl]-2-furoic acid for the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan ring is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] The electronic properties and structural versatility of the furan nucleus make it a valuable component in the design of enzyme inhibitors.[1] This document provides detailed application notes and protocols for the investigation of 5-[(Methylthio)methyl]-2-furoic acid as a potential enzyme inhibitor.
Disclaimer: Publicly available data specifically detailing the enzyme inhibitory activity of this compound is limited. The following application notes present a hypothetical use-case for this compound as an inhibitor of Matrix Metalloproteinase-13 (MMP-13), based on the known activities of other carboxylic acid and furoic acid derivatives as MMP inhibitors.[2][3] MMP-13 is a key enzyme involved in the degradation of type II collagen and is a therapeutic target in diseases like osteoarthritis and cancer.[2][4][5] The protocols provided are standard methodologies for evaluating potential MMP-13 inhibitors.
Hypothetical Application: Inhibition of Matrix Metalloproteinase-13 (MMP-13)
This compound possesses a carboxylic acid group which can act as a zinc-binding group (ZBG), a common feature in many MMP inhibitors that allows for chelation of the catalytic zinc ion in the enzyme's active site.[6] This positions the compound as a candidate for screening against MMPs.
Data Presentation: Hypothetical Inhibitory Activity
The inhibitory potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against MMP-13, with a known MMP inhibitor, Marimastat, as a positive control.
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (nM) |
| This compound | MMP-13 | Fluorometric | 150 |
| Marimastat (Positive Control) | MMP-13 | Fluorometric | 10 |
Experimental Protocols
Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound against recombinant human MMP-13 by measuring the cleavage of a fluorogenic peptide substrate.[7][8]
Principle: The assay utilizes a quenched fluorogenic substrate, which upon cleavage by active MMP-13, releases a fluorophore, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Marimastat (or another known MMP-13 inhibitor as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of recombinant MMP-13 in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute in Assay Buffer to the desired final concentration (typically 2-10 µM).
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 100 nM). Then, dilute these DMSO stocks into Assay Buffer for the final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the following to triplicate wells:
-
Blank (No Enzyme): 50 µL Assay Buffer
-
Negative Control (Enzyme Only): 40 µL Assay Buffer + 10 µL of 10% DMSO in Assay Buffer
-
Test Compound: 40 µL Assay Buffer + 10 µL of each serially diluted compound solution
-
Positive Control: 40 µL Assay Buffer + 10 µL of a known MMP-13 inhibitor solution
-
-
Enzyme Addition: Add 10 µL of the diluted MMP-13 enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the diluted fluorogenic substrate to all wells to initiate the reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence intensity versus time plot.
-
Subtract Blank: Subtract the average reaction rate of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothetical MMP-13 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for enzyme inhibitor screening and validation.
References
- 1. This compound | 94084-70-5 | Benchchem [benchchem.com]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Proposed Synthesis of a Novel Furan-Based Thioether Polyester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polymers, derived from renewable biomass sources, are emerging as sustainable alternatives to petroleum-based plastics.[1][2] The most studied monomer in this class is 2,5-furandicarboxylic acid (FDCA), which is used to produce polymers like poly(ethylene furanoate) (PEF) that exhibit excellent thermal and barrier properties.[1][3][4] The incorporation of heteroatoms other than oxygen into the polymer backbone can impart unique functionalities. This document outlines a proposed synthetic protocol for a novel polyester using 5-[(Methylthio)methyl]-2-furoic acid as a monomer. The introduction of a sulfur atom via the methylthio group is hypothesized to grant the resulting polymer unique properties, such as redox-responsiveness, which could be highly valuable for advanced applications, including targeted drug delivery systems and smart materials.[5][6][7][8]
It is important to note that, to date, there is no specific literature describing the polymerization of this compound. Therefore, the following protocol is a proposed methodology based on well-established melt polycondensation techniques successfully used for other furan-based dicarboxylic acids.[9][10][11]
Proposed Polymerization Scheme
The proposed synthesis is a two-stage melt polycondensation reaction between this compound and a suitable diol, such as 1,4-butanediol (BDO). This reaction forms a polyester, designated here as poly(butylene 5-[(methylthio)methyl]-2-furoate) (PBMF).
Reaction: n (this compound) + n (1,4-butanediol) → [-O-(CH₂)₄-O-CO-(C₄H₂O-CH₂SCH₃)-CO-]n + 2n-1 H₂O
Experimental Protocols
This section details the proposed methodology for the synthesis and characterization of PBMF.
Materials and Equipment
| Materials | Equipment |
| This compound | Glass reaction vessel with mechanical stirrer |
| 1,4-butanediol (BDO) | Heating mantle with temperature controller |
| Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (catalyst) | Vacuum pump and gauge |
| Phenol/1,1,2,2-tetrachloroethane (for viscosity) | Distillation column/condenser |
| Chloroform, Trifluoroacetic acid (for characterization) | Nitrogen gas inlet |
| Methanol (for precipitation) | Standard laboratory glassware |
Proposed Synthesis Protocol: Two-Stage Melt Polycondensation
Stage 1: Esterification (Oligomerization)
-
Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser.
-
Charging Reagents: Charge the reactor with this compound, 1,4-butanediol (in a 1:1.5 to 1:2.2 molar ratio to the diacid), and the catalyst (e.g., Antimony(III) oxide at ~300-500 ppm relative to the diacid weight).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow.
-
Heating and Reaction: Gradually heat the mixture to approximately 180-200°C under atmospheric pressure with constant stirring. The esterification reaction will begin, producing water as a byproduct, which will be collected in the condenser.
-
Monitoring: Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually reduce the pressure inside the reactor to below 1.0 mbar over a period of 30-60 minutes.
-
Increasing Temperature: Simultaneously, increase the temperature of the reaction mixture to 220-240°C. The increased temperature and high vacuum will facilitate the removal of excess diol and water, driving the polymerization reaction towards a high molecular weight polymer.
-
Monitoring Progress: The viscosity of the melt will increase significantly as the polymer chains grow. The reaction can be monitored by observing the torque on the mechanical stirrer.
-
Reaction Completion: Continue the reaction under these conditions for 3-5 hours. The reaction is considered complete when the desired melt viscosity is achieved.
-
Polymer Recovery: Stop the reaction by removing the heat and breaking the vacuum with nitrogen gas. Extrude the molten polymer from the reactor into a water bath to quench it, or allow it to cool under nitrogen. The resulting solid polymer can then be pelletized or ground for further processing and analysis.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or a mixture containing trifluoroacetic acid) and precipitating it in a non-solvent like cold methanol. The purified polymer should then be dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of the Synthesized Polymer
A comprehensive characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymer.
| Technique | Parameter Measured | Expected Outcome / Information |
| ¹H and ¹³C NMR | Chemical Structure | Confirmation of the polyester structure by identifying characteristic peaks for the furan ring, thioether, and butylene glycol units. |
| FTIR Spectroscopy | Functional Groups | Identification of key functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and furan ring vibrations. |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity (Đ) | Determination of the number-average and weight-average molecular weights, and the breadth of the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Tg, Tc, Tm) | Measurement of the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) to understand the polymer's amorphous or semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Evaluation of the polymer's decomposition temperature and thermal stability under an inert (N₂) or oxidative (Air) atmosphere. |
Visualizing the Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of the novel thioether-functionalized furan-based polyester.
Caption: Proposed workflow for the synthesis and characterization of PBMF.
Potential Applications in Drug Development
The presence of the thioether linkage in the polymer backbone is of particular interest for drug development. Thioethers are susceptible to oxidation to sulfoxides and sulfones in the presence of reactive oxygen species (ROS).[7] Since many disease states, including cancer and inflammation, are associated with elevated ROS levels, this polymer could be engineered into nanoparticles for redox-responsive drug delivery.[5]
Caption: Conceptual pathway for ROS-triggered drug release from PBMF nanoparticles.
In such a system, a hydrophobic drug could be encapsulated within a nanoparticle made from PBMF. In a normal physiological environment, the nanoparticle would remain stable. However, upon reaching a high-ROS environment, the thioether groups would oxidize, increasing the polymer's polarity and hydrophilicity. This change would lead to nanoparticle swelling or degradation, triggering the release of the encapsulated drug directly at the site of action, potentially increasing therapeutic efficacy and reducing systemic side effects.
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-[(Methylthio)methyl]-2-furoic acid in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2][3] The furan scaffold serves as a versatile backbone in medicinal chemistry, allowing for structural modifications that can modulate biological activity.[2] This document provides detailed application notes and hypothetical protocols for the use of 5-[(Methylthio)methyl]-2-furoic acid as a building block in the synthesis of novel antifungal agents.
While direct studies on the antifungal applications of this compound are not extensively documented, its structural similarity to other biologically active furoic acid derivatives suggests its potential as a valuable synthon. The methylthio group can serve as a bioisosteric replacement for other functionalities, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[4] These notes will therefore draw upon established synthetic methodologies for related furoic acids to propose a framework for its utilization in antifungal drug discovery.
Proposed Synthesis of this compound
A plausible synthetic route to this compound begins with the more readily available 5-(chloromethyl)furfural (CMF), a biomass-derived platform chemical.[5][6][7] The synthesis can be envisioned in two key steps: oxidation of the aldehyde to a carboxylic acid, followed by nucleophilic substitution of the chlorine with a methylthio group.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation of 5-(chloromethyl)furfural to 5-(chloromethyl)-2-furoic acid
This protocol is adapted from a procedure for the oxidation of CMF using sodium chlorite.[8]
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Materials: 5-(chloromethyl)furfural (CMF), sodium chlorite (NaClO₂), hydrochloric acid (HCl), acetonitrile, dimethyl sulfoxide (DMSO), sodium sulfite (Na₂SO₃), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Prepare a solution of CMF in acetonitrile and dimethyl sulfoxide.
-
In a separate flask, dissolve sodium chlorite in deionized water and cool the solution in an ice bath to below 5 °C.
-
Slowly add hydrochloric acid to the sodium chlorite solution, maintaining the temperature between 4 and 8 °C.
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Add the CMF solution dropwise to the acidic sodium chlorite solution. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding sodium sulfite.
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Extract the product, 5-(chloromethyl)-2-furoic acid, with dichloromethane.
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Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
-
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Materials: 5-(chloromethyl)-2-furoic acid, sodium thiomethoxide (NaSMe), a suitable polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve 5-(chloromethyl)-2-furoic acid in the chosen solvent in a round-bottom flask.
-
Add sodium thiomethoxide to the solution at room temperature.
-
Stir the reaction mixture until TLC indicates the complete consumption of the starting material.
-
Quench the reaction with water and acidify the mixture to protonate the carboxylic acid.
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Extract the product, this compound, with a suitable organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the final product by column chromatography or recrystallization.
-
Application in the Synthesis of Antifungal Amides
Furoic acid derivatives are often converted into amides to enhance their biological activity. The following protocol outlines a general procedure for the amidation of this compound with a primary amine, a common step in the synthesis of bioactive molecules.
Experimental Protocol: Amide Synthesis
-
Materials: this compound, a primary amine, a peptide coupling agent (e.g., HBTU - Hexafluorophosphate Benzotriazole Tetramethyl Uronium), a non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add HBTU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired primary amine to the reaction mixture.
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Stir the reaction at room temperature until completion, as monitored by TLC.
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Pour the reaction mixture into water to precipitate the crude product.
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Filter the solid, wash it with water, and dry it.
-
Purify the amide product by column chromatography or recrystallization.
-
Quantitative Data on Antifungal Activity of Furan Derivatives
While specific data for derivatives of this compound is unavailable, the following table summarizes the antifungal activity of various other furan-containing compounds against different fungal species to provide a rationale for the proposed synthetic work.
| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |
| Thiophene/Furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L (for compound 4i) | [9] |
| 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines | Trichophyton rubrum, Aspergillus fumigatus, Candida albicans | ≤2.0 to 70.0 µg/mL | [10] |
| Furan series compounds | Methicillin-resistant Staphylococcus aureus | MIC = 16 mg/mL | [3] |
| 6-Arylamino-4,7-dioxobenzothiazoles | Candida species, Aspergillus niger | Potent activity | [11] |
Visualizations
Caption: Proposed synthesis of this compound.
Caption: General workflow for the synthesis of antifungal amide candidates.
Caption: Logical workflow from synthesis to biological evaluation.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. This compound | 94084-70-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-(chloroMethyl)furan-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of 6-arylthio-/6-arylamino-4,7-dioxobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-[(Methylthio)methyl]-2-furoic acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-[(Methylthio)methyl]-2-furoic acid .
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two primary methods for derivatizing the carboxylic acid group of this compound are esterification and amide coupling . Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Amide coupling involves activating the carboxylic acid and then reacting it with an amine to form an amide bond.
Q2: I am observing low yields in my esterification reaction. What are the potential causes?
A2: Low yields in esterification can be attributed to several factors:
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Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough or may be deactivated.
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Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.
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Suboptimal Temperature: The reaction may not have reached the necessary activation energy.
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Steric Hindrance: Bulky alcohols may react more slowly.
Q3: My amide coupling reaction is sluggish and gives a poor yield. What should I troubleshoot?
A3: Common issues in amide coupling reactions include:
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Inefficient Carboxylic Acid Activation: The coupling reagent may not be effective, or the activation conditions may be suboptimal.
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Amine Basicity: The amine may not be nucleophilic enough, or it may be protonated, rendering it unreactive.
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Side Reactions: The activated carboxylic acid can be susceptible to hydrolysis or other side reactions.
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Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate.
Q4: What are some common side products I should be aware of during derivatization?
A4: For esterification, potential side products include ethers formed from the alcohol and unreacted starting material. In amide coupling, racemization of chiral centers (if present in the amine) can occur. With carbodiimide coupling agents, the formation of N-acylurea byproducts is a common issue. For furoic acid derivatives, decarboxylation can be a concern at elevated temperatures.[1]
Q5: How can I purify the final derivatized product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization or distillation (for volatile esters) can also be effective purification methods.
Troubleshooting Guides
Esterification of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. For similar furoic acid esterifications, temperatures around 125°C have been shown to be effective. - Use a more effective catalyst (e.g., switching from a mild acid catalyst to a stronger one like sulfuric acid or a solid acid catalyst). |
| Reversible reaction limiting product formation | - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent. - Use a large excess of the alcohol, which also serves as the solvent. | |
| Formation of Byproducts | Dehydration of alcohol to form an ether | - Use milder reaction conditions (lower temperature, less harsh catalyst). |
| Degradation of the furoic acid ring | - Avoid excessively high temperatures (above 190°C) which can cause decarboxylation.[1] | |
| Difficult Product Isolation | Emulsion formation during workup | - Add brine (saturated NaCl solution) to break up the emulsion. |
| Co-elution of product and starting material during chromatography | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Amide Coupling of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient activation of the carboxylic acid | - Choose a more powerful coupling reagent (e.g., HATU, HBTU). - Ensure all reagents are anhydrous, as coupling reagents are moisture-sensitive. |
| Low nucleophilicity of the amine | - Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to deprotonate the amine salt (if applicable) and facilitate the reaction. | |
| Hydrolysis of the activated intermediate | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. | |
| Formation of N-acylurea Byproduct (with carbodiimides like DCC, EDC) | Rearrangement of the O-acylisourea intermediate | - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable activated ester. |
| Racemization of Chiral Amines | High reaction temperature or prolonged reaction time | - Run the reaction at a lower temperature (e.g., 0°C to room temperature). - Use coupling reagents known to suppress racemization (e.g., HATU, COMU). |
| Difficult Purification | Removal of water-soluble byproducts (e.g., from EDC) | - Perform an aqueous workup, washing the organic layer with water or a mild acid/base solution to remove the urea byproduct. |
| Removal of HOBt or other additives | - Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic additives. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Esterification of 2-Furoic Acid*
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Catalyst | H₂SO₄ | ZrTPA30PEGT100 | None | - |
| Temperature (°C) | Reflux | 125 | 125 | - |
| Alcohol | Methanol (excess) | n-Butanol (2 equiv.) | n-Butanol (2 equiv.) | - |
| Time (h) | 4 | 24 | 24 | - |
| Yield (%) | High (qualitative) | 93 | 0 |
*Data is for the esterification of 2-furoic acid and serves as a starting point for the optimization of this compound derivatization.
Table 2: Common Coupling Agents for Amide Synthesis with 2-Furoic Acid*
| Coupling Agent | Additive | Base | Solvent | Typical Yield Range (%) | Notes |
| EDC | HOBt | DIPEA | DMF/DCM | 70-95 | Water-soluble byproducts, simplifying purification. |
| DCC | HOBt/DMAP | - | DCM | 60-85 | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| HATU | - | DIPEA | DMF | 85-98 | High efficiency and low racemization. |
| SOCl₂ | - | Pyridine | DCM | 70-90 | Two-step process via the acyl chloride; good for less reactive amines. |
*Yields are reported for the amidation of 2-furoic acid and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Solid Acid Catalyst
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Catalyst Preparation: Dry the solid acid catalyst (e.g., tungstophosphoric acid on zirconia) overnight in an oven at 110°C.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 mmol), the desired alcohol (2.0 mmol), and the dried catalyst (50 mg).
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Reaction: Heat the mixture to 125°C with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
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Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Reagent Addition: Dissolve the acid in anhydrous DMF. Add the amine (1.1 equivalents), followed by HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Derivatization workflow for this compound.
References
Technical Support Center: Purification of Crude 5-[(Methylthio)methyl]-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "5-[(Methylthio)methyl]-2-furoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. Based on typical synthetic routes starting from 5-(chloromethyl)furfural, potential impurities include:
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Starting Materials: Unreacted 5-(chloromethyl)-2-furoic acid or its ester precursor.
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Byproducts from Precursor Synthesis: Polymeric materials known as "humins" can form during the synthesis of furan derivatives from sugars.[1][2] Other byproducts might include levulinic acid and its esters.[1]
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Side-products from the Thiolation Reaction: Over-alkylation of the thiol, or unreacted sodium thiomethoxide.
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Solvent Residues: Residual solvents used in the synthesis and work-up.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
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Recrystallization: Often the most effective method for removing small amounts of impurities from a solid product.
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Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.
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Column Chromatography: A powerful technique for separating complex mixtures and achieving high purity, especially when dealing with oily or difficult-to-crystallize products.
Q3: My purified product is a yellow oil instead of a solid. What should I do?
A3: The presence of residual solvents or impurities can lower the melting point of your product, causing it to be an oil.
-
Troubleshooting:
-
Ensure all solvent has been removed under high vacuum.
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Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
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If trituration fails, column chromatography may be necessary to remove the impurities preventing crystallization.
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Q4: The purity of my product does not improve after recrystallization. What could be the issue?
A4: This could be due to several factors:
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Incorrect Solvent Choice: The chosen solvent may not have a significant solubility difference for your product and the main impurity at high and low temperatures. A solvent screen is recommended to find an optimal solvent or solvent system.
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Co-crystallization: The impurity may have a similar structure to your product and be incorporated into the crystal lattice. In this case, a different purification technique like column chromatography might be more effective.
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Product Degradation: The heating step during recrystallization might be causing decomposition. Try using a lower boiling point solvent or reducing the heating time.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The product's melting point is lower than the boiling point of the solvent. The product is "crashing out" of solution too quickly. | Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow for slower cooling. Alternatively, choose a lower-boiling point solvent. |
| No crystal formation | The solution is not saturated (too much solvent was added). The solution is supersaturated, but nucleation has not occurred. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation. |
| Low recovery | Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were lost during transfer or filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Rinse the flask and filter cake with a minimal amount of ice-cold recrystallization solvent. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially lowering the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation (streaking or overlapping bands) | The polarity of the eluent is too high. The column was not packed properly. The sample was not loaded in a concentrated band. | Start with a less polar eluent and gradually increase the polarity. Repack the column, ensuring a uniform and compact bed. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. |
| Product does not elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A small amount of acetic or formic acid can be added to the eluent to help elute carboxylic acids. |
| Cracked or channeled column bed | The silica gel dried out. The column was packed unevenly. | Ensure the top of the silica gel is always covered with solvent. Repack the column carefully. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude this compound that is mostly solid and contains minor impurities.
Methodology:
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under vacuum.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | 85-95% | >98% | 70-90% |
Protocol 2: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is effective for removing neutral or basic impurities.
Methodology:
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
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Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of organic layer). The acidic product will move to the aqueous layer as its sodium salt.
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Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is ~2. The purified product will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallization: Further purify the solid by recrystallization as described in Protocol 1.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Acid-Base Extraction & Recrystallization | 70-90% | >99% | 60-80% |
Protocol 3: Purification by Column Chromatography
This method is suitable for purifying oily crude products or when high purity is required from a complex mixture.
Methodology:
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Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
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Elution: Begin elution with a non-polar eluent (e.g., hexanes/ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes/ethyl acetate). Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of the carboxylic acid.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Expected Purity and Yield:
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Column Chromatography | 50-80% | >99% | 50-75% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 5-[(Methylthio)methyl]-2-furoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-[(Methylthio)methyl]-2-furoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical synthetic approach involves a two-step process. First, a commercially available derivative of 5-(halomethyl)-2-furoic acid, typically ethyl 5-(chloromethyl)-2-furoate, is subjected to a nucleophilic substitution reaction with a methylthiolate source, such as sodium thiomethoxide (NaSMe). The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts encountered during the synthesis of this compound are typically:
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Oxidation Products: The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of 5-[(methylsulfinyl)methyl]-2-furoic acid (the sulfoxide) and 5-[(methylsulfonyl)methyl]-2-furoic acid (the sulfone).
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Dimeric Byproducts: Self-condensation of the reactive 5-(chloromethyl) intermediate can occur, or reaction between the starting material and the product can lead to dimeric impurities. An example is the formation of a thioether linking two furan rings.
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Unreacted Starting Material: Incomplete conversion of the 5-(chloromethyl)-2-furoate starting material can result in its presence in the final product.
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Incomplete Hydrolysis: If the final saponification step is not driven to completion, the ethyl ester of the product, ethyl 5-[(methylthio)methyl]-2-furoate, will remain as an impurity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the nucleophilic substitution and the hydrolysis steps can be effectively monitored using Thin Layer Chromatography (TLC). For the first step, the disappearance of the starting material (ethyl 5-(chloromethyl)-2-furoate) and the appearance of a new, less polar spot corresponding to the thioether product should be observed. For the hydrolysis step, the disappearance of the ester and the appearance of a more polar, baseline spot (the carboxylate salt) is indicative of reaction completion. After acidification, the carboxylic acid product will appear as a new spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purification is recrystallization. After acidification of the reaction mixture, the crude this compound often precipitates and can be collected by filtration. This crude product can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to remove most impurities. If significant amounts of non-polar byproducts are present, column chromatography on silica gel may be necessary prior to final recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction during the nucleophilic substitution step.2. Degradation of starting material or product (e.g., polymerization).3. Inefficient extraction or purification. | 1. Increase reaction time or temperature moderately. Ensure the sodium thiomethoxide is fresh and of good quality.2. Maintain a consistent and moderate reaction temperature. Avoid overly acidic or basic conditions for prolonged periods.3. Perform multiple extractions with an appropriate solvent. Optimize the recrystallization solvent system. |
| Presence of a significant amount of starting material (ethyl 5-(chloromethyl)-2-furoate) | 1. Insufficient sodium thiomethoxide.2. Short reaction time or low temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide.2. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be beneficial. |
| Product contains oxidation byproducts (sulfoxide and/or sulfone) | 1. Exposure of the reaction mixture to air/oxygen for extended periods, especially at elevated temperatures.2. Presence of oxidizing contaminants in reagents or solvents. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or high-purity solvents and high-quality reagents. |
| Formation of a dark, insoluble material (humins) | 1. High reaction temperatures.2. Presence of strong acids or bases. | 1. Maintain careful temperature control, avoiding excessive heat.2. Ensure that the pH of the reaction mixture is controlled, especially during workup. |
| Final product is an oil or fails to crystallize | 1. Presence of significant impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Visualized Pathways and Workflows
Experimental Protocol
Synthesis of Ethyl 5-[(methylthio)methyl]-2-furoate (Intermediate)
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Reagents and Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
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Addition of Thiol Source: To the stirred solvent, add sodium thiomethoxide (1.1 equivalents) portion-wise under a nitrogen atmosphere.
-
Addition of Furan Derivative: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 5-(chloromethyl)-2-furoate (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 5-[(methylthio)methyl]-2-furoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Hydrolysis to this compound (Final Product)
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Saponification: Dissolve the crude ethyl ester in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 equivalents).
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Heating: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Drying and Purification: Dry the crude solid under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Technical Support Center: Synthesis of 5-[(Methylthio)methyl]-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-[(Methylthio)methyl]-2-furoic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the conversion of a readily available starting material, such as 5-hydroxymethylfurfural (HMF) or its derivatives, into a 5-(halomethyl)-2-furoic acid intermediate, typically 5-(chloromethyl)-2-furoic acid. The second step is a nucleophilic substitution reaction where the chloromethyl group is reacted with a methylthiolate source, such as sodium thiomethoxide, to yield the final product.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters for optimizing the yield include:
-
Purity of Starting Materials: Using high-purity 5-(chloromethyl)-2-furoic acid or its ester is crucial to prevent side reactions.
-
Reaction Temperature: Careful control of the temperature during both the chlorination and the nucleophilic substitution steps is essential to minimize the formation of byproducts.
-
Choice of Solvent: An appropriate solvent that can dissolve the reactants and facilitate the reaction without participating in side reactions is critical. Polar aprotic solvents are often suitable for nucleophilic substitution reactions.
-
Stoichiometry of Reagents: The molar ratio of the nucleophile (sodium thiomethoxide) to the electrophile (5-(chloromethyl)-2-furoic acid) should be carefully optimized to ensure complete conversion while minimizing side reactions.
-
Exclusion of Moisture: Both reaction steps are sensitive to moisture, which can lead to hydrolysis of the starting materials and intermediates. Therefore, carrying out the reactions under anhydrous conditions is recommended.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can typically be achieved through crystallization. The choice of solvent for crystallization will depend on the solubility of the product and impurities. Common techniques involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. The purified product can then be isolated by filtration. For challenging purifications, column chromatography may be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 5-(chloromethyl)-2-furoic acid (Step 1) | Incomplete reaction of the starting material (e.g., 5-hydroxymethyl-2-furoic acid). | - Increase reaction time and/or temperature.- Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and active. |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature.- Use a less aggressive chlorinating agent. | |
| Low yield of this compound (Step 2) | Incomplete nucleophilic substitution. | - Increase the molar excess of sodium thiomethoxide.- Increase the reaction temperature or time.- Use a more polar apathetic solvent like DMF or DMSO to enhance nucleophilicity.[1] |
| Side reactions, such as elimination or reaction with the carboxylic acid group. | - Use milder reaction conditions (lower temperature).- Protect the carboxylic acid group as an ester before the substitution reaction, followed by deprotection. | |
| Degradation of the product. | - Work up the reaction promptly after completion.- Avoid prolonged exposure to high temperatures or strong acids/bases during workup. | |
| Formation of multiple byproducts | Impure starting materials. | - Purify the 5-(chloromethyl)-2-furoic acid intermediate before proceeding to the next step. |
| Reaction conditions are too harsh. | - Lower the reaction temperature and use a less concentrated base. | |
| Presence of water leading to hydrolysis. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the final product | Presence of persistent impurities. | - Attempt recrystallization from a different solvent system.- Consider purification by column chromatography on silica gel. |
| Oily product that does not crystallize. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify as an ester derivative, which may be more crystalline, and then hydrolyze to the desired acid. |
Experimental Protocols
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate
This protocol is adapted from a general method for the chloromethylation of furan derivatives.[2]
Materials:
-
Methyl 2-furoate
-
Paraformaldehyde
-
Zinc chloride (anhydrous)
-
Anhydrous hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place methyl 2-furoate and a molar excess of paraformaldehyde.
-
Add a catalytic amount of anhydrous zinc chloride to the mixture.
-
Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the stirred mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, stop the gas flow and remove the cooling bath.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(chloromethyl)-2-furoate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
This is a generalized protocol for the nucleophilic substitution of a chloromethyl group with a thiolate.
Materials:
-
Methyl 5-(chloromethyl)-2-furoate
-
Sodium thiomethoxide
-
Anhydrous methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 5-(chloromethyl)-2-furoate in anhydrous methanol.
-
Add a solution of sodium thiomethoxide (1.1 to 1.5 molar equivalents) in anhydrous methanol dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, add a solution of sodium hydroxide in water to the reaction mixture to saponify the ester.
-
Stir the mixture at room temperature or gently heat until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in the Synthesis of this compound
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Reaction Time (Step 2) | Incomplete conversion of starting material | Insufficient time for the reaction to go to completion. | Increase reaction time in increments of 1-2 hours. | Increased conversion of the starting material and higher yield of the desired product. |
| Temperature (Step 2) | Low reaction rate | The activation energy for the reaction is not being met. | Gradually increase the reaction temperature by 10°C increments. | An increased reaction rate. Monitor for byproduct formation. |
| Nucleophile Concentration | Incomplete reaction | Insufficient nucleophile to drive the reaction to completion. | Increase the molar ratio of sodium thiomethoxide to 1.5-2.0 equivalents. | Higher conversion of the starting material. |
| Solvent Polarity | Slow or incomplete reaction | The solvent may not be sufficiently polar to stabilize the transition state. | Switch to a more polar aprotic solvent such as DMF or DMSO. | Increased reaction rate and yield.[1] |
Signaling Pathways & Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: A logical troubleshooting workflow for yield improvement.
References
Troubleshooting low conversion rates in "5-[(Methylthio)methyl]-2-furoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[(Methylthio)methyl]-2-furoic acid . The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthesis Overview
The synthesis of this compound is typically approached as a two-step process starting from 5-(chloromethyl)furfural (CMF).
-
Step 1: Nucleophilic Substitution. Reaction of 5-(chloromethyl)furfural with a methylthiolate source, such as sodium thiomethoxide, to form the intermediate 5-[(methylthio)methyl]furfural.
-
Step 2: Oxidation. Oxidation of the aldehyde group of 5-[(methylthio)methyl]furfural to a carboxylic acid to yield the final product.
Low conversion rates can arise from issues in either of these critical steps. This guide will address potential problems in both stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of very low or no conversion in the first step (nucleophilic substitution)?
A1: The most common issues are related to the quality of the reagents and the reaction conditions. Key factors to investigate include:
-
Inactivity of the Nucleophile: Sodium thiomethoxide is moisture-sensitive and can decompose. Ensure it is fresh, dry, and handled under an inert atmosphere.
-
Poor Quality of Starting Material: Impurities in the 5-(chloromethyl)furfural (CMF) can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.
-
Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.
Q2: My oxidation step is not proceeding to completion, resulting in a mixture of starting material and product. What should I check?
A2: Incomplete oxidation is a frequent challenge. Consider the following:
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Oxidizing Agent: The strength and amount of the oxidizing agent are critical. Common oxidants for converting aldehydes to carboxylic acids include potassium permanganate (KMnO₄), and silver oxide (Ag₂O).[1] The choice of oxidant and its stoichiometry must be appropriate for the substrate.
-
Reaction Temperature: Many oxidation reactions require heating to proceed at a reasonable rate. Ensure the temperature is optimal for the chosen oxidant.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
pH of the Reaction Mixture: The pH can significantly influence the reactivity of the oxidizing agent and the stability of the product.
Q3: I am observing the formation of significant side products. What are the likely culprits?
A3: Side product formation can significantly lower your yield.
-
In the nucleophilic substitution step:
-
In the oxidation step:
Troubleshooting Guides
Low Conversion in Nucleophilic Substitution (Step 1)
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive sodium thiomethoxide. | Use freshly prepared or purchased sodium thiomethoxide. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture and air. |
| Low quality of 5-(chloromethyl)furfural (CMF). | Purify the CMF before use, for example, by column chromatography or recrystallization. | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. Start with room temperature and incrementally increase if no reaction is observed. Some nucleophilic substitutions may require cooling to control exothermic reactions. | |
| Inappropriate solvent. | Ensure the solvent (e.g., a polar aprotic solvent like DMF or DMSO) can dissolve both the CMF and the sodium thiomethoxide. The solvent should be anhydrous. | |
| Formation of Multiple Unidentified Spots on TLC | Side reactions involving the furan ring or aldehyde group. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Degradation of starting material or product. | Furan derivatives can be sensitive to acid. If acidic conditions are generated, consider using a non-nucleophilic base to neutralize the acid as it forms. |
Low Conversion in Oxidation (Step 2)
| Problem | Possible Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient or inappropriate oxidizing agent. | Increase the molar equivalents of the oxidizing agent. Consider trying a different oxidant. For example, if using a mild oxidant, a stronger one might be necessary. |
| Suboptimal reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal duration. | |
| Incorrect pH. | Adjust the pH of the reaction mixture. Some oxidations work best under basic conditions, while others require acidic or neutral environments.[5] | |
| Formation of Dark, Tarry Byproducts (Humins) | Acid-catalyzed polymerization of the furan ring. | If the oxidation conditions are acidic, try performing the reaction at a lower temperature or consider a different oxidizing agent that works under neutral or basic conditions.[2] |
| Formation of an Alcohol Byproduct | Cannizzaro reaction. | This occurs under strongly basic conditions. If a base is required for the oxidation, use a milder base or carefully control the amount added.[4] |
Experimental Protocols (Examples)
Note: The following protocols are examples for analogous reactions and may require optimization for the synthesis of this compound.
Protocol 1: Example of Nucleophilic Substitution on a Furan Derivative
Objective: To provide a general procedure for the nucleophilic substitution on a 5-(halomethyl)furan derivative.
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(chloromethyl)furfural in anhydrous DMF.
-
Add sodium thiomethoxide portion-wise to the stirred solution at room temperature. The molar ratio of sodium thiomethoxide to CMF should be optimized, starting with a slight excess (e.g., 1.1 equivalents).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
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Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-[(methylthio)methyl]furfural.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Example of Oxidation of a Furfural Derivative
Objective: To provide a general procedure for the oxidation of a substituted furfural to the corresponding furoic acid.
Materials:
-
5-[(Methylthio)methyl]furfural
-
Silver(I) oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.
-
Add silver(I) oxide to the NaOH solution to form Tollens' reagent in situ.
-
Add the 5-[(methylthio)methyl]furfural to the stirred mixture.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) and monitor the reaction by TLC. The formation of a silver mirror or a black precipitate of silver indicates that the reaction is proceeding.
-
After the reaction is complete, cool the mixture and filter to remove the silver.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.[6]
Visualizations
Experimental Workflow for Synthesis
Caption: A general workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Conversion
Caption: A logical diagram for troubleshooting low conversion rates in the synthesis.
References
- 1. cetjournal.it [cetjournal.it]
- 2. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling | Chemical Engineering Transactions [cetjournal.it]
- 3. organicreactions.org [organicreactions.org]
- 4. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 5. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of the furan ring in "5-[(Methylthio)methyl]-2-furoic acid"
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-[(Methylthio)methyl]-2-furoic acid. It provides essential information regarding the stability of the furan ring, troubleshooting guides for common degradation issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing unexpected impurity peaks on my chromatogram after an acidic workup. What is happening?
A: The furan ring is known to be highly susceptible to degradation under acidic conditions.[1][2] The new peaks you are observing are likely degradation products resulting from an acid-catalyzed ring-opening of the furan moiety.[1] This process is a common issue with furan-containing compounds and is initiated by the protonation of the furan ring, which is the rate-limiting step in the degradation pathway.[1]
Q2: What are the primary degradation pathways for the furan ring in this compound?
A: The two main degradation pathways to consider are:
-
Acid-Catalyzed Ring Opening: This is the most common pathway in non-neutral pH. The process begins with the protonation of the furan ring, followed by a nucleophilic attack from a solvent like water. This leads to the formation of intermediates that ultimately open the ring to yield 1,4-dicarbonyl compounds.[1]
-
Oxidative Cleavage: The electron-rich furan ring can also be susceptible to oxidative degradation.[3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This pathway can lead to the formation of carboxylic acids or other cleavage products.[3] The thioether (methylthio) group in your molecule is also susceptible to oxidation.
Q3: What specific factors can accelerate the degradation of the furan ring?
A: Several factors can influence the rate of degradation:
-
Acid Strength: Stronger acids or higher acid concentrations will significantly accelerate the rate of acid-catalyzed ring opening.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Thermal degradation is a key factor assessed in stability studies.[4]
-
Presence of Water: Water can act as the nucleophile in the acid-catalyzed ring-opening mechanism, so its presence is critical for this pathway.[1]
-
Light Exposure: Photolytic degradation can occur upon exposure to light, particularly UV light. This can initiate free-radical mechanisms leading to degradation.[4]
-
Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to the oxidative cleavage of the furan ring.[3]
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Store at 2-8°C for long-term stability.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.
-
Container: Keep the container tightly closed to prevent moisture uptake.[5]
Q5: How can I troubleshoot degradation that occurs during my experimental workflow?
A: If you suspect degradation is occurring during a reaction or workup:
-
For Acidic Conditions:
-
Use milder acids or buffer your system to a less acidic pH if possible.
-
Perform the acidic step at a lower temperature (e.g., on an ice bath).
-
Minimize the duration of exposure to the acidic environment.
-
-
For Workups:
-
Consider using a non-aqueous workup if water is contributing to hydrolysis.
-
Use a buffered aqueous solution for extraction instead of a strong acid or base.
-
-
General:
-
Degas solvents to remove dissolved oxygen if oxidation is suspected.
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Conduct reactions under an inert atmosphere.
-
Q6: What type of analytical method should I use to monitor the stability of this compound?
A: A stability-indicating analytical method is crucial. This is a validated quantitative method that can separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[4] For a compound like this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection (HPLC-UV) is typically suitable for monitoring stability and quantifying the parent compound and any degradation products.[6]
Troubleshooting Guide
This decision tree can help you identify the potential cause of degradation based on your observations.
Caption: Troubleshooting decision tree for furan degradation.
Data Presentation
Forced degradation studies are essential to understand the stability of a drug substance.[7][8] The table below summarizes typical stress conditions used in such studies as recommended by ICH guidelines.[9]
Table 1: Summary of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 8 hours | Acid-Catalyzed Ring Opening |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 8 hours | Hydrolysis (less common for furan ring) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidative Cleavage / Thioether Oxidation |
| Thermal | Dry Heat | 80 °C | 48 hours | Thermolysis |
| Photolytic | UV/Vis Light (ICH Q1B) | Room Temp | Per ICH Q1B | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[4]
Objective: To generate degradation products under various stress conditions and assess the intrinsic stability of the molecule.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH, then dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Sample at specified time points (e.g., 8, 24 hours) and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C.
-
At specified time points, dissolve a portion of the solid in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Ramp from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Ramp from 90% to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorption wavelength of the furan ring (e.g., ~265 nm), and use a DAD to check for peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing:
-
Generate a calibration curve from the standard injections.
-
Determine the concentration of the parent compound in the stressed samples.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.
-
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The specific conditions for forced degradation may need to be optimized for your specific compound and formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Scalable Synthesis of 5-[(Methylthio)methyl]-2-furoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the scalable synthesis of 5-[(Methylthio)methyl]-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable starting material for the synthesis of this compound?
A1: A highly effective and scalable starting material is 5-(chloromethyl)furfural (CMF). CMF is a versatile, bio-based platform molecule that can be produced in high yields from various carbohydrate feedstocks, including raw biomass.[1][2] Its chloromethyl group serves as an excellent electrophilic site for introducing the (methylthio)methyl moiety.[1]
Q2: What is the overall synthetic strategy for this molecule starting from CMF?
A2: The synthesis is typically a two-step process:
-
Nucleophilic Substitution: Reaction of 5-(chloromethyl)furfural with a methylthiolate source, such as sodium thiomethoxide (NaSMe), to form the intermediate, 5-[(methylthio)methyl]furfural.
-
Selective Oxidation: Oxidation of the aldehyde group on the furan ring to a carboxylic acid, yielding the final product, this compound.
Q3: What are the typical yields for this synthesis?
A3: The overall yield is generally good, with each step being high-yielding under optimized conditions. The nucleophilic substitution step can proceed with yields often exceeding 90%. The subsequent selective oxidation of the furfural intermediate to the furoic acid can also be highly efficient, with reported yields for similar substrates ranging from 85% to over 95%, depending on the catalytic system used.[3][4]
Q4: Is the final product stable? What are the recommended storage conditions?
A4: this compound, like many furoic acid derivatives, is a stable crystalline solid under standard conditions. However, furan rings can be susceptible to degradation under strongly acidic conditions or prolonged exposure to strong oxidizing agents.[5] It is recommended to store the purified product in a cool, dry, and dark place under an inert atmosphere if possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low yield or incomplete conversion during the nucleophilic substitution step (CMF to 5-[(Methylthio)methyl]furfural).
| Question | Possible Causes | Solutions and Recommendations |
| My reaction stalls and I observe unreacted CMF. What could be the problem? | Inactive Nucleophile: Sodium thiomethoxide is susceptible to oxidation by air. | Use freshly prepared or commercially sourced sodium thiomethoxide. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. | Use a polar aprotic solvent such as DMSO, DMF, or THF. These solvents effectively solvate the cation (Na+) without strongly solvating the nucleophile (CH3S-), thus enhancing its reactivity.[6] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | While the reaction is typically exothermic, gentle heating (e.g., to 40-50 °C) can help drive the reaction to completion. Monitor the reaction by TLC or GC to avoid side reactions at elevated temperatures. | |
| I am observing significant formation of dark, insoluble byproducts. | CMF Instability: 5-(Chloromethyl)furfural can be unstable and prone to self-polymerization, especially in the presence of trace acids or at high temperatures. | Ensure your starting CMF is pure. Consider performing the reaction at or below room temperature, at least initially. Add the CMF solution slowly to the solution of the nucleophile to maintain a low instantaneous concentration of CMF. |
Issue 2: Poor selectivity and byproduct formation during the oxidation of 5-[(Methylthio)methyl]furfural.
| Question | Possible Causes | Solutions and Recommendations |
| My final product is contaminated with 5-[(methylthio)methyl]furfuryl alcohol. | Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH), furfural derivatives can undergo a disproportionation reaction (Cannizzaro reaction) to yield both the corresponding carboxylic acid and alcohol.[7] | Use a catalytic system that operates under milder, non-stoichiometric base conditions. For example, supported noble metal catalysts (e.g., Ag/TiO2, Au-based catalysts) with air or O2 often require only catalytic amounts of base or can even work in base-free conditions.[4][7] If a base is necessary, control the stoichiometry carefully (e.g., 2-4 equivalents). |
| I am getting a low yield of the desired acid, and the reaction mixture is turning dark. | Furan Ring Degradation/Over-oxidation: Harsh oxidizing conditions (high temperature, strong oxidants) can lead to the degradation of the electron-rich furan ring or over-oxidation to products like maleic acid derivatives.[7][8] | Employ a selective and mild oxidation system. Catalytic oxidation using air or O2 at room temperature or slightly elevated temperatures (25-80 °C) is highly effective.[4] Avoid strong oxidants like permanganate or dichromate unless conditions are carefully controlled. |
| Thioether Oxidation: The methylthio group is susceptible to oxidation to sulfoxide or sulfone under aggressive conditions. | Choose an oxidant/catalyst system known for selective aldehyde oxidation. Many heterogeneous catalysts, like supported Ag or Pt, are highly selective for the aldehyde group and are less likely to oxidize the thioether under mild conditions.[7] |
Issue 3: Difficulty in purifying the final product, this compound.
| Question | Possible Causes | Solutions and Recommendations |
| My isolated product is an off-white or yellow solid and appears impure by NMR. | Contamination with Starting Material or Byproducts: Incomplete oxidation or side reactions can leave impurities. | The most effective purification method is acid precipitation followed by recrystallization . After the reaction, acidify the aqueous solution of the carboxylate salt to a pH of 2-3 to precipitate the crude furoic acid.[9] Collect the solid and recrystallize from a suitable solvent system (e.g., water-ethanol mixture or ethyl acetate-hexanes). |
| My product has a persistent color even after initial purification. | Formation of Humins: Furan derivatives can form colored polymeric byproducts (humins), especially during workup or under acidic/basic conditions.[7] | During the workup, after dissolving the crude acid in a basic solution, treat the solution with activated carbon to adsorb colored impurities before filtration and re-precipitation.[10] |
Summary of Quantitative Data
The following table summarizes typical quantitative data for the scalable, two-step synthesis of this compound.
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Selective Oxidation |
| Reaction | CMF + NaSMe → 5-[(Methylthio)methyl]furfural | 5-[(Methylthio)methyl]furfural → Product |
| Catalyst/Reagent | Sodium Thiomethoxide (NaSMe) | Ag/TiO₂ |
| Oxidant | N/A | Air |
| Solvent | Tetrahydrofuran (THF) | Water |
| Temperature | 25 - 40 °C | 25 - 50 °C |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | > 90% | > 95%[4] |
| Final Purity | (Intermediate) | > 99% (after recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of 5-[(Methylthio)methyl]furfural (Intermediate)
-
Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium thiomethoxide (1.05 eq) to anhydrous tetrahydrofuran (THF, 5 mL per gram of CMF). Stir the suspension under a nitrogen atmosphere.
-
Reaction: Dissolve 5-(chloromethyl)furfural (CMF, 1.0 eq) in anhydrous THF (5 mL per gram of CMF). Add this solution dropwise to the stirred sodium thiomethoxide suspension over 30-60 minutes, maintaining the internal temperature below 30 °C using a water bath if necessary.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the CMF is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-[(methylthio)methyl]furfural as an oil. This intermediate is often sufficiently pure for use in the next step without further purification.
Protocol 2: Oxidation to this compound (Final Product)
-
Catalyst Suspension: To a pressure reactor equipped with a gas inlet and mechanical stirrer, add the crude 5-[(methylthio)methyl]furfural (1.0 eq), water (10 mL per gram of aldehyde), sodium hydroxide (NaOH, 2.5 eq), and the Ag/TiO₂ catalyst (e.g., 1 mol% Ag loading).[4]
-
Reaction: Seal the reactor, purge with air, and then pressurize to 10-15 bar with air.[4] Heat the mixture to 50 °C and stir vigorously for 3-6 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and vent carefully. Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with water and stored for potential reuse.
-
Purification (Acid Precipitation): Transfer the filtrate to a beaker and cool in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. A precipitate of the crude furoic acid will form.
-
Isolation and Recrystallization: Collect the solid product by vacuum filtration and wash the filter cake with cold water. For further purification, recrystallize the crude solid from a hot water/ethanol mixture. Dry the resulting pure white crystals under vacuum to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis protocol.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05903D [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 5-[(Methylthio)methyl]-2-furoic acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 5-[(Methylthio)methyl]-2-furoic acid via recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing | The cooling process is too rapid. | Slow down the cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. |
| The solvent is not ideal, and the compound's melting point is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent to increase solubility at lower temperatures, and then cool slowly. Alternatively, select a lower-boiling point solvent. | |
| High concentration of impurities. | Consider a pre-purification step such as column chromatography before recrystallization. | |
| Low or no crystal formation upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | If using a single solvent, try a different one in which the compound is less soluble. If using a solvent system, carefully add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution at a slightly elevated temperature until turbidity is observed, then clarify by adding a drop of the primary solvent and cool slowly. | |
| Poor recovery of the purified compound | Too much solvent was used initially. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals were washed with a solvent at room temperature. | Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Colored impurities remain in the final product | The impurities were not effectively removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired compound, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is crucial for achieving a high recovery of pure crystals upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Given the carboxylic acid functional group, polar solvents are a good starting point. Water, short-chain alcohols (e.g., ethanol, methanol), or acetic acid could be suitable. A solvent/anti-solvent system, such as ethanol/water or acetone/hexane, can also be effective, especially if the compound is highly soluble in one solvent even at low temperatures.[1]
Q3: How can I determine the appropriate solvent without prior data?
A3: Small-scale solubility tests are recommended. Place a small amount of the crude compound into several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.
Q4: What is the purpose of a "mixed solvent" or "solvent/anti-solvent" system?
A4: A mixed solvent system is used when no single solvent provides the desired solubility characteristics.[2] The compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" or "anti-solvent" in which it is sparingly soluble is added until the solution becomes cloudy.[1] This brings the solution to its saturation point, from which crystals can form upon slow cooling.
Experimental Protocols
Single Solvent Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Solvent/Anti-Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethanol) at a slightly elevated temperature.
-
Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (e.g., water) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single solvent protocol.
Process Visualization
Caption: Troubleshooting workflow for recrystallization.
References
Validation & Comparative
Comparative Bioactivity Analysis: 5-[(Methylthio)methyl]-2-furoic Acid Versus Other Furan Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of 5-[(Methylthio)methyl]-2-furoic acid and related furan compounds, supported by experimental data and detailed protocols.
The furan ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. This guide provides an objective comparison of the bioactivity of this compound with other furan derivatives, focusing on quantitative data from relevant bioassays.
Overview of Furan Derivatives' Bioactivity
Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad range of pharmacological effects.[1] The substitution pattern on the furan ring plays a crucial role in determining the biological activity of these derivatives. This guide specifically delves into the cytotoxic and antimicrobial potential of this compound and compares it with other relevant furan-based compounds.
Cytotoxicity Profile
The cytotoxic and antiproliferative activities of this compound have been noted, indicating its potential as an anticancer agent.[2] To quantify and compare the cytotoxic effects of various furan derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Comparative Cytotoxicity Data of Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 5-Nitro-2-furoic acid derivative (e.g., Mannich bases) | Various | Not specified | |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant activity at 20 µg/mL | [3] |
| (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs | HeLa, Supt1 | Non-toxic | [4] |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The table presents data for other furan derivatives to provide a comparative context for the types of activities observed within this chemical class.
Antimicrobial Activity
Substituted furoic acids have shown promising activity against a range of bacterial and fungal pathogens.[2] this compound, in particular, has demonstrated antimicrobial properties with Minimum Inhibitory Concentration (MIC) values ranging from 120.7–190 µg/mL.[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative Antimicrobial Data of Furan Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Not Specified | 120.7 - 190 | [2] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria and fungi | 150.7 - 295 | [3] |
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Potent activity | [5] |
| Furfural and Furoic Acid | B. subtilis, S. typhi | 0.015 - 0.029 µM | [6] |
Note: The specific strains against which the MIC values for this compound were determined are not specified in the available literature.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of bioassay data. Below are the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the furan derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the furan derivative compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of furan derivatives using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 94084-70-5 | Benchchem [benchchem.com]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-[(Methylthio)methyl]-2-furoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the chemical reactivity of 5-[(Methylthio)methyl]-2-furoic acid and a series of its analogs with varying substituents at the 5-position of the furan ring. The reactivity of these compounds is crucial for their application in medicinal chemistry and materials science, influencing their synthesis, functionalization, and biological activity. This document outlines the expected reactivity trends based on the electronic properties of the substituents and provides detailed experimental protocols for key chemical transformations.
The reactivity of 2-furoic acid derivatives is primarily dictated by two main factors: the nature of the substituent at the 5-position, which influences the electron density of the furan ring, and the reactivity of the carboxylic acid group at the 2-position. Electron-donating groups (EDGs) at the 5-position are expected to increase the nucleophilicity of the furan ring, enhancing its reactivity towards electrophiles and as a diene in Diels-Alder reactions. Conversely, electron-withdrawing groups (EWGs) are expected to decrease the ring's reactivity in these transformations.
Comparative Reactivity Data
To facilitate a direct comparison, the following table summarizes the predicted relative reactivity of this compound and its selected analogs in two key reaction types: electrophilic aromatic substitution and Diels-Alder cycloaddition. The reactivity is qualitatively ranked based on the known electronic effects of the substituents.
| Compound | 5-Substituent | Electronic Effect of Substituent | Predicted Relative Rate of Electrophilic Substitution | Predicted Relative Rate of Diels-Alder Reaction |
| Analog 1 | -OCH₃ | Strong Electron-Donating | ++++ | ++++ |
| Analog 2 | -CH₃ | Electron-Donating | +++ | +++ |
| This compound | -CH₂SCH₃ | Weak Electron-Donating | ++ | ++ |
| Analog 3 | -H | Neutral | + | + |
| Analog 4 | -Cl | Electron-Withdrawing (Inductive) | - | - |
| Analog 5 | -NO₂ | Strong Electron-Withdrawing | -- | -- |
Predicted reactivity scale: ++ (highest) to -- (lowest)
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Comparative Nitration of 5-Substituted-2-Furoic Acids (Electrophilic Aromatic Substitution)
Objective: To qualitatively compare the rate of electrophilic nitration among the different 5-substituted-2-furoic acid analogs.
Materials:
-
5-Substituted-2-furoic acid analogs (e.g., 5-methoxy-2-furoic acid, 5-methyl-2-furoic acid, this compound, 2-furoic acid, 5-chloro-2-furoic acid, 5-nitro-2-furoic acid)
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., 1:1 ethyl acetate/hexanes)
Procedure:
-
In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each 5-substituted-2-furoic acid analog in acetic anhydride (5 mL) at 0 °C.
-
To each flask, add a solution of fuming nitric acid (1 mmol) in acetic anhydride (2 mL) dropwise over 5 minutes, maintaining the temperature at 0 °C.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Once the starting material is consumed or after a set time, quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity to assess the relative reactivity of each analog. A higher yield in a shorter time indicates greater reactivity.
Comparative Diels-Alder Reaction of 5-Substituted-2-Furoic Acids with N-Methylmaleimide
Objective: To compare the reactivity of different 5-substituted-2-furoic acid analogs as dienes in a Diels-Alder cycloaddition.
Materials:
-
5-Substituted-2-furoic acid analogs
-
N-Methylmaleimide
-
Toluene
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In separate NMR tubes, prepare solutions of each 5-substituted-2-furoic acid analog (0.1 M) and N-methylmaleimide (0.1 M) in toluene-d8.
-
Acquire an initial ¹H NMR spectrum for each sample at time t=0.
-
Place the NMR tubes in a temperature-controlled oil bath set to a specific temperature (e.g., 80 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Determine the conversion to the Diels-Alder adduct at each time point by integrating the signals corresponding to the starting materials and the product.
-
Plot the percentage conversion versus time for each analog to compare their reaction rates. A faster rate of conversion indicates higher reactivity.
Visualizations
Reaction Pathways and Workflows
Caption: Pathway for the electrophilic nitration of a 5-substituted-2-furoic acid.
Caption: Experimental workflow for the comparative kinetic study of Diels-Alder reactions.
Unveiling the Bioactivity of 5-[(Methylthio)methyl]-2-furoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-[(Methylthio)methyl]-2-furoic acid and its derivatives against alternative 5-substituted-2-furoic acid compounds. This document synthesizes available experimental data to offer insights into their potential as antimicrobial and cytotoxic agents, supported by detailed experimental protocols and visual representations of relevant biological pathways.
While direct biological data for this compound is limited in publicly available research, this guide draws comparisons with structurally related 5-substituted-2-furoic acid derivatives to predict and understand its potential therapeutic applications. The core structure, a furan ring with a carboxylic acid at the 2-position and a substituted methyl group at the 5-position, is a common scaffold in compounds exhibiting a range of biological effects.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound derivatives, this section presents quantitative data from studies on analogous compounds. These alternatives, featuring different substitutions at the 5-position of the furoic acid backbone, have been evaluated for their antimicrobial and cytotoxic properties.
Antimicrobial Activity
The antimicrobial potential of furoic acid derivatives has been demonstrated against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different classes of 5-substituted-2-furoic acid derivatives.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 5-Aryl-2-furoyl Morpholines | 4-[5-(4-isopropylphenyl)-2-furoyl]morpholine | Cryptococcus neoformans ATCC 208821 | High Activity | [1][2] |
| 4-[5-(4-chlorophenyl)-2-furoyl]morpholine | Cryptococcus neoformans ATCC 208821 | High Activity | [1][2] | |
| 5-(4-Methylcarboxamidophenyl)-2-furoic Acid Derivatives | Amino acid conjugates | Staphylococcus aureus | Potent Activity | [3] |
| Bacillus subtilis | Potent Activity | [3] | ||
| Pseudomonas aeruginosa | Potent Activity | [3] | ||
| Candida albicans | Potent Activity | [3] | ||
| Simple Furoic Acids | Furoic Acid | Bacillus subtilis | 0.015 µM | [4] |
| Salmonella sp. | 0.009 µM | [4] |
Cytotoxicity
The cytotoxic effects of furoic acid derivatives have been explored in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a compound's potency in inhibiting cell growth.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran Derivatives | Furazolidone (FZD) Analogues | HepaRG (human liver) | > 100 | [5] |
| 5-Tetradecyloxy-2-furoic Acid | TOFA | Prostate Cancer Cell Lines | Induces Cell Death | [6] |
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, studies on related compounds offer valuable clues. For instance, 5-tetradecyl-oxy-2-furoic acid (TOFA) has been shown to induce apoptosis in prostate cancer cells through a defined mechanism.[6] TOFA inhibits acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis.[6] This inhibition leads to a downstream cascade involving the downregulation of neuropilin-1 (NRP1) and the anti-apoptotic protein Mcl-1, ultimately triggering the mitochondrial pathway of apoptosis.[6]
The proposed mechanism of action for TOFA provides a hypothetical framework for investigating the bioactivity of other 5-substituted-2-furoic acid derivatives.
Caption: Proposed mechanism of action for 5-tetradecyloxy-2-furoic acid (TOFA) in prostate cancer cells.[6]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow:
References
- 1. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of "5-[(Methylthio)methyl]-2-furoic acid" Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for potential reaction products of "5-[(Methylthio)methyl]-2-furoic acid." Due to the limited availability of direct experimental data for the specific reaction products of this compound, this guide leverages spectroscopic information from structurally similar molecules to predict and compare the expected spectral characteristics. The primary reactions covered include esterification and amidation of the carboxylic acid group, as well as oxidation of the thioether moiety to a sulfoxide and a sulfone.
Predicted Reaction Pathways
The primary reactive sites of "this compound" are the carboxylic acid and the thioether functional groups. The carboxylic acid can readily undergo esterification or amidation. The thioether can be selectively oxidized to a sulfoxide and further to a sulfone.
Caption: Predicted reaction pathways for "this compound".
Comparative Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for the potential reaction products. Data for structurally similar compounds are included for reference and are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Furan H-3 | Furan H-4 | -CH₂- | -S-CH₃ / -SO-CH₃ / -SO₂-CH₃ | -COOCH₃ / -CONH₂ | Other |
| Methyl 5-[(methylthio)methyl]-2-furoate (Predicted) | ~7.1 | ~6.2 | ~3.8 | ~2.2 | ~3.8 | |
| Methyl 5-(chloromethyl)-2-furoate[1] | 7.21 | 6.53 | 4.75 | - | 3.88 | |
| Methyl 5-(hydroxymethyl)-2-furoate[2] | 7.12 | 6.45 | 4.69 | - | 3.87 | OH ~2.5 |
| 5-[(Methylthio)methyl]-2-furancarboxamide (Predicted) | ~7.0 | ~6.4 | ~3.8 | ~2.2 | ~7.5, ~7.0 (br s) | |
| N-(4-Benzamidophenyl)furan-2-carboxamide[3] | 7.32 | 6.70 | - | - | 10.24, 10.17 | Aromatic H 7.5-8.0 |
| 5-[(Methylsulfinyl)methyl]-2-furoic acid (Predicted) | ~7.2 | ~6.6 | ~4.0 (d), ~3.8 (d) | ~2.7 | - | COOH ~12-13 |
| 5-[(Methylsulfonyl)methyl]-2-furoic acid (Predicted) | ~7.3 | ~6.7 | ~4.5 | ~3.0 | - | COOH ~12-13 |
| 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid[4] | - | - | 4.6 (CH₂SO₂), 4.4 (ArCH₂) | - | - | Aromatic H 7.1-7.5 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Furan C2 | Furan C5 | Furan C3 | Furan C4 | -CH₂- | -S-CH₃ / -SO-CH₃ / -SO₂-CH₃ | -COOCH₃ |
| Methyl 5-[(methylthio)methyl]-2-furoate (Predicted) | ~159 | ~145 | ~155 | ~119 | ~110 | ~30 | ~15 | ~52 |
| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | 159.1 | 143.8 | 157.5 | 119.5 | 109.2 | 57.8 | - | 60.9, 14.4 |
| Methyl 5-(chloromethyl)-2-furoate[1] | 158.4 | 146.2 | 154.9 | 120.0 | 111.4 | 40.0 | - | 52.3 |
| 5-[(Methylthio)methyl]-2-furancarboxamide (Predicted) | ~160 | ~146 | ~154 | ~115 | ~112 | ~30 | ~15 | - |
| N-(4-Benzamidophenyl)furan-2-carboxamide[3] | 165.4, 156.1 | 145.6 | 147.6 | 114.6 | 112.1 | - | - | - |
| 5-[(Methylsulfinyl)methyl]-2-furoic acid (Predicted) | ~160 | ~147 | ~150 | ~118 | ~113 | ~55 | ~40 | - |
| 5-[(Methylsulfonyl)methyl]-2-furoic acid (Predicted) | ~160 | ~148 | ~148 | ~119 | ~114 | ~60 | ~43 | - |
| 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid[4] | - | - | - | - | - | 58.9 (CH₂SO₂), 52.8 (ArCH₂) | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Ester) / N-H Bend (Amide) | S=O Stretch (Sulfoxide) | SO₂ Stretch (Sulfone) | Furan Ring |
| Methyl 5-[(methylthio)methyl]-2-furoate (Predicted) | ~1720 | ~1250, ~1100 | - | - | ~1580, ~1470 |
| Ethyl 2-furoate[5] | 1725 | 1295, 1120 | - | - | 1585, 1475 |
| 5-[(Methylthio)methyl]-2-furancarboxamide (Predicted) | ~1660 (Amide I) | ~1620 (Amide II) | - | - | ~1570, ~1460 |
| Furan-2-carboxamides[3] | 1647-1654 | 1537-1564 | - | - | - |
| 5-[(Methylsulfinyl)methyl]-2-furoic acid (Predicted) | ~1700 | - | ~1050 | - | ~1580, ~1470 |
| 5-[(Methylsulfonyl)methyl]-2-furoic acid (Predicted) | ~1700 | - | - | ~1320 (asym), ~1150 (sym) | ~1580, ~1470 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Methyl 5-[(methylthio)methyl]-2-furoate (Predicted) | 186 | 155 ([M-OCH₃]⁺), 139 ([M-SCH₃]⁺), 95, 45 |
| Ethyl 2-furoate[6] | 140 | 112 ([M-C₂H₄]⁺), 95 ([M-OC₂H₅]⁺), 67 |
| Methyl 5-(chloromethyl)-2-furoate[1] | 174/176 | 139 ([M-Cl]⁺), 111, 59 |
| 5-[(Methylthio)methyl]-2-furancarboxamide (Predicted) | 171 | 154 ([M-NH₃]⁺), 124, 95 |
| 5-[(Methylsulfinyl)methyl]-2-furoic acid (Predicted) | 188 | 171 ([M-OH]⁺), 143, 125, 95 |
| 5-[(Methylsulfonyl)methyl]-2-furoic acid (Predicted) | 204 | 187 ([M-OH]⁺), 159, 125, 95 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the target compounds.
Synthesis
Caption: General experimental workflow for synthesis and analysis.
1. General Procedure for Esterification (e.g., Methyl Ester)
To a solution of this compound in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is dissolved in an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be further purified by column chromatography.
2. General Procedure for Amidation
To a solution of this compound in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.
3. General Procedure for Thioether Oxidation
-
To Sulfoxide: A solution of this compound (or its ester/amide) in a chlorinated solvent (e.g., dichloromethane) is cooled in an ice bath. One equivalent of an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) is added portion-wise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted.
-
To Sulfone: Following a similar procedure, two or more equivalents of the oxidizing agent are used, and the reaction is often allowed to warm to room temperature to ensure complete oxidation to the sulfone.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard (e.g., TMS). ¹³C NMR spectra are acquired with proton decoupling.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
References
- 1. Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid | C13H11FO5S | CID 4521455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-furoate(614-99-3) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lack of Specific Cross-Reactivity Data for 5-[(Methylthio)methyl]-2-furoic Acid Necessitates Broader Comparative Analysis
A comprehensive search for cross-reactivity data on "5-[(Methylthio)methyl]-2-furoic acid" and its derivatives has revealed a significant gap in publicly available experimental studies. No specific immunoassays, binding assays, or functional assays detailing the cross-reactivity profile of this compound were identified. Therefore, this guide provides a comparative analysis based on the structural and chemical properties of related furoic acid derivatives to infer potential cross-reactivity, alongside standardized experimental protocols that would be essential for such an evaluation.
Structural Comparison with Related Furoic Acid Derivatives
To anticipate potential cross-reactivity, it is crucial to examine the structural similarities and differences between "this compound" and other known furoic acid derivatives. The core 2-furoic acid structure is a common scaffold in various biologically active compounds.[1][2] Substitutions on the furan ring can significantly alter a compound's binding affinity and specificity.
| Compound | CAS Number | Molecular Formula | Structural Features and Potential Cross-Reactivity |
| This compound | 94084-70-5 | C7H8O3S | Features a methylthiomethyl group at the 5-position. The sulfur atom and the methyl group could be key determinants in binding to specific biological targets. Its structural similarity to other 5-substituted 2-furoic acids suggests a potential for cross-reactivity with targets of those compounds. |
| 5-Methyl-2-furoic acid | 1917-15-3 | C6H6O3 | A simpler derivative with a methyl group at the 5-position.[3][4] If a biological target has a binding pocket that accommodates small hydrophobic groups at this position, cross-reactivity between these two compounds is plausible. |
| 5-Hydroxymethyl-2-furoic acid | 6338-41-6 | C6H6O4 | Contains a hydroxymethyl group at the 5-position, introducing a polar hydroxyl group.[5] This could lead to different binding interactions (e.g., hydrogen bonding) compared to the methylthiomethyl group. Cross-reactivity might be lower with targets that favor non-polar interactions. |
| 2-Furoic acid | 88-14-2 | C5H4O3 | The parent compound without substitution at the 5-position.[2] It is a widely used compound in various industries and has been noted for its preservative and flavoring properties.[2] Any cross-reactivity would likely be based on the core furan-2-carboxylic acid structure. |
Inferred Potential for Biological Interactions
While direct cross-reactivity data is absent, some studies on related compounds offer insights into potential biological interactions. For instance, a naturally occurring furan fatty acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to displace drugs from albumin binding and augment the T4-displacing effects of other drugs.[6] This suggests that furan-based carboxylic acids can interact with serum proteins and potentially interfere with the binding of other substances. Given the structural resemblance, "this compound" might exhibit similar properties, a hypothesis that warrants experimental verification.
Experimental Protocols for Cross-Reactivity Analysis
For researchers planning to investigate the cross-reactivity of "this compound," the following are standard experimental methodologies that can be adapted.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay is a common method to assess the cross-reactivity of a compound against a specific antibody.
Principle: The assay measures the ability of the test compound ("this compound") to compete with a labeled antigen for binding to a limited amount of specific antibody.
Methodology:
-
Coating: Microtiter plates are coated with an antigen conjugate (e.g., the target compound conjugated to a carrier protein like BSA).
-
Competition: A mixture of a fixed concentration of a specific antibody and varying concentrations of the test compound (or standard) is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the test compound.
-
Data Analysis: Cross-reactivity is typically expressed as a percentage relative to the parent compound using the IC50 values (the concentration of the compound that causes 50% inhibition of antibody binding).
Surface Plasmon Resonance (SPR) Binding Assay
SPR provides real-time, label-free analysis of biomolecular interactions, offering kinetic data on binding and dissociation.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., a protein) is immobilized. Binding of the test compound to the immobilized target causes a change in the refractive index, which is detected.
Methodology:
-
Immobilization: The target protein is immobilized on a sensor chip.
-
Binding: A solution containing the test compound is flowed over the sensor chip surface.
-
Detection: The binding is monitored in real-time by detecting changes in the SPR signal.
-
Dissociation: A buffer is flowed over the chip to monitor the dissociation of the compound.
-
Data Analysis: The association (ka), dissociation (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgram data. Cross-reactivity can be assessed by comparing the KD values of different compounds.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the necessary research, the following diagrams illustrate a typical experimental workflow for cross-reactivity analysis and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for cross-reactivity analysis.
Caption: Hypothetical signaling pathway for a furoic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-2-furoic acid 97 1917-15-3 [sigmaaldrich.com]
- 5. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A naturally occurring furan fatty acid enhances drug inhibition of thyroxine binding in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Furan-2-Carboxylic Acid Derivative: Bridging In Vitro Efficacy and In Vivo Therapeutic Potential in Type 2 Diabetes Mellitus
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is a critical and often challenging path. This guide provides a comparative analysis of a novel furan-2-carboxylic acid derivative, designated as compound 10v, highlighting its performance in both in vitro and in vivo studies for the treatment of type 2 diabetes mellitus (T2DM). The data presented herein is based on a phenotypic screening approach targeting the inhibition of gluconeogenesis, a key contributor to hyperglycemia in T2DM.[1][2]
While the user's initial interest was in "5-[(Methylthio)methyl]-2-furoic acid" derivatives, a thorough literature search did not yield studies with both comprehensive in vitro and in vivo data for this specific scaffold. Therefore, we have selected a well-documented 2,5-substituted furan-2-carboxylic acid derivative, compound 10v, as a representative example to illustrate the comparative analysis of preclinical data. This compound emerged from a structure-activity relationship (SAR) study of a lead molecule, SL010110, and has demonstrated improved potency and favorable pharmacokinetic properties.[1][2]
In Vitro Performance: Inhibition of Gluconeogenesis
The primary in vitro evaluation of compound 10v focused on its ability to inhibit gluconeogenesis in rat primary hepatocytes.[2] Gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources, is often dysregulated in T2DM, leading to elevated blood sugar levels.
Experimental Protocol: In Vitro Gluconeogenesis Assay
The experimental workflow for assessing the anti-gluconeogenic potential of compound 10v is outlined below.
Figure 1: Workflow for the in vitro gluconeogenesis assay.
Quantitative Data: In Vitro Efficacy
Compound 10v demonstrated a significant improvement in its ability to inhibit gluconeogenesis compared to the initial lead compound, SL010110.[1]
| Compound | In Vitro Assay | Result |
| 10v | Inhibition of Gluconeogenesis in Rat Primary Hepatocytes | Improved Potency (Specific IC50 not publicly available) |
In Vivo Performance: Amelioration of Hyperglycemia
The promising in vitro results prompted the evaluation of compound 10v in an in vivo model of T2DM. The chosen model was the ob/ob mouse, a well-established model of obesity-induced hyperglycemia and insulin resistance.[2]
Experimental Protocol: In Vivo Anti-Diabetic Study
The workflow for the chronic in vivo study in ob/ob mice is detailed below.
Figure 2: Workflow for the in vivo anti-diabetic study in ob/ob mice.
Quantitative Data: In Vivo Efficacy
In chronic in vivo experiments, a 5 mg/kg dose of compound 10v significantly reduced both non-fasting and fasting blood glucose levels in ob/ob mice over a 24-day period, without affecting body weight or food intake.[2]
| Parameter | Treatment Group (5 mg/kg Compound 10v) | Observation at Day 24 |
| Non-fasting Blood Glucose | Reduction of 34.9% | [2] |
| Fasting Blood Glucose | Reduction of 40.5% | [2] |
| Body Weight | No significant change | [2] |
| Food Intake | No significant change | [2] |
Pharmacokinetic Profile
A key aspect of translating in vitro findings to in vivo success is the pharmacokinetic profile of a compound. Compound 10v exhibited a relatively short half-life, a moderate volume of distribution, and moderate to high oral bioavailability, which are encouraging characteristics for a potential oral therapeutic.[1][2]
| Pharmacokinetic Parameter | Value |
| Half-life (t½) | Relatively short |
| Volume of Distribution (Vd) | Moderate |
| Oral Bioavailability (F%) | Moderate to High |
Comparative Summary and Conclusion
The studies on the furan-2-carboxylic acid derivative 10v provide a clear example of the progression from a promising in vitro activity to a demonstrable in vivo therapeutic effect. The improved potency in inhibiting gluconeogenesis in isolated liver cells translated to a significant reduction in hyperglycemia in a relevant animal model of type 2 diabetes.
This comparative guide underscores the importance of a multi-faceted evaluation approach in drug discovery. While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo models are indispensable for assessing the true therapeutic potential and overall physiological effects of a compound. The favorable pharmacokinetic profile of compound 10v further strengthens its position as a promising candidate for further development in the treatment of T2DM.[1][2] This case study serves as a valuable reference for researchers working on the development of novel therapeutics, illustrating the critical data points and experimental workflows required to bridge the gap between laboratory findings and potential clinical applications.
References
A Comparative Guide to the Structure-Activity Relationships of 5-Substituted-2-Furoic Acid Analogs
The furan ring is a key structural motif in many biologically active compounds, and its derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The substitution at the C2 and C5 positions of the furan ring is a common strategy for developing novel therapeutic agents.[1]
Comparison of Biological Activities of 5-Substituted-2-Furoic Acid Analogs
To understand the potential SAR of 5-[(Methylthio)methyl]-2-furoic acid analogs, we can analyze the impact of different substituents at the 5-position of the 2-furoic acid core on various biological activities. The following tables summarize the reported activities of several analogs.
Table 1: Anticancer and Cytotoxic Activity of 5-Substituted-2-Furoic Acid Analogs
| Compound/Analog | 5-Substituent | Cell Line | Activity | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | -CH₂OH (esterified) | HeLa | IC₅₀ = 62.37 µg/mL | [2] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | -CH₂-NH-(CH₂)₂-Indole (esterified) | HeLa | Potent Activity | [2] |
| 5-Substituted-2-furoyl diacylhydrazide derivatives | Aryl groups | HL-60 | Promising Activity | [3] |
| 5-Hydroxymethyl-2-furoic acid | -CH₂OH | Tumor cells (SV40) | Inhibitory Activity | [] |
Table 2: Antimicrobial Activity of 5-Substituted-2-Furoic Acid Analogs
| Compound/Analog | 5-Substituent | Microorganism | Activity (MIC) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | -CH₂OH (esterified) | Staphylococcus aureus | 1.00 µg/mL | [2] |
| 5-Substituted-2-furoyl diacylhydrazide derivatives | Aryl groups | Various Fungi | Significant Activity | [3] |
Table 3: Anti-inflammatory Activity of Related Furan Derivatives
| Compound/Analog | Furan Substitution | Assay | Activity | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 5-CH₂OH (esterified) | Not specified | Possesses anti-inflammatory activity | [2] |
-
Modification of the 5-position substituent significantly impacts biological activity. For example, the introduction of a bulky, heterocyclic amine at the 5-methyl position of methyl-5-(hydroxymethyl)-2-furan carboxylate enhances its anticancer activity.[2]
-
The nature of the substituent at the 5-position can determine the type of biological activity. Aryl substitutions have been linked to both anticancer and antifungal activities.[3]
-
The presence of a hydroxymethyl group at the 5-position appears to be a favorable feature for multiple biological activities , including anticancer, antimicrobial, and anti-inflammatory effects.[2][]
While no direct data is available for the (methylthio)methyl group, the presence of a sulfur-containing side chain could influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn would affect the biological activity. Further studies are needed to elucidate the specific contribution of the (methylthio)methyl moiety.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of 5-substituted-2-furoic acid analogs.
MTT Assay for Cytotoxicity and Anticancer Activity
This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conceptual Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on novel chemical entities like this compound analogs.
References
Unraveling the Mechanism of Action of 5-[(Methylthio)methyl]-2-furoic Acid: A Comparative Analysis
Despite extensive investigation into the biological activities of furan derivatives, the precise mechanism of action for 5-[(Methylthio)methyl]-2-furoic acid remains largely uncharacterized in publicly available scientific literature. While the broader class of furoic acids has demonstrated potential antimicrobial and anti-inflammatory properties, specific experimental data elucidating the signaling pathways and molecular targets of this particular compound are not available. This guide aims to provide a framework for future research by outlining potential mechanisms based on related compounds and detailing the experimental protocols necessary to confirm its activity.
Overview of Furan Derivatives' Biological Potential
Furan-containing compounds are a significant class of heterocyclic molecules that have been explored for a wide range of therapeutic applications. Research has indicated that various derivatives of furoic acid exhibit biological effects, including:
-
Antimicrobial Activity: Some furan derivatives have shown efficacy against bacterial and fungal pathogens. The proposed mechanisms for these activities vary depending on the specific substitutions on the furan ring. For instance, nitrofurans are known to induce DNA damage in microbes, while furanones can interfere with bacterial quorum sensing.
-
Anti-inflammatory Effects: Certain furoic acid derivatives have been investigated for their potential to modulate inflammatory pathways. However, the specific targets within the inflammatory cascade have not been fully elucidated for many of these compounds.
Postulated Mechanism of Action for this compound
Given the absence of direct experimental evidence, the mechanism of action for this compound can only be hypothesized based on its structural features and the known activities of similar compounds. The presence of the methylthio-methyl group at the 5-position of the furan ring introduces a sulfur-containing moiety that could be crucial for its biological activity.
One plausible hypothesis is the inhibition of key enzymes involved in microbial growth or inflammatory processes. The sulfur atom could potentially interact with metallic cofactors in enzyme active sites or participate in redox-sensitive signaling pathways.
To investigate this, a logical experimental workflow would be necessary.
Caption: A proposed experimental workflow for elucidating the mechanism of action.
Comparative Analysis: The Need for Data
A meaningful comparison of this compound with alternative compounds is contingent upon obtaining quantitative data regarding its efficacy and potency. Without such data, any comparison would be purely speculative.
For a comprehensive comparison, the following data points would be essential:
| Parameter | This compound | Alternative Compound 1 | Alternative Compound 2 |
| Target(s) | To be determined | e.g., COX-2 | e.g., TNF-alpha |
| IC50 / EC50 (µM) | To be determined | - | - |
| MIC (µg/mL) | To be determined | - | - |
| In vitro Potency | To be determined | - | - |
| In vivo Efficacy | To be determined | - | - |
| Selectivity | To be determined | - | - |
| Toxicity (LD50) | To be determined | - | - |
Essential Experimental Protocols
To generate the necessary data for confirming the mechanism of action and enabling a comparative analysis, a series of well-defined experiments would be required.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibition Assays
-
Objective: To assess the inhibitory effect of the compound on specific enzymes that are potential targets.
-
Method (Example: Cyclooxygenase (COX) Inhibition Assay):
-
Purified COX-1 and COX-2 enzymes are pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Caption: A simplified diagram illustrating the principle of an enzyme inhibition assay.
Cell-Based Signaling Assays
-
Objective: To investigate the effect of the compound on specific signaling pathways within cells.
-
Method (Example: NF-κB Reporter Assay):
-
Culture cells (e.g., macrophages) that have been transfected with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of this compound.
-
Measure the activity of the reporter gene (luciferase activity) to quantify the activation of the NF-κB pathway.
-
Conclusion and Future Directions
While the current body of scientific literature does not provide a confirmed mechanism of action for this compound, its structural similarity to other biologically active furan derivatives suggests potential for antimicrobial and/or anti-inflammatory activity. To substantiate these claims and provide a basis for comparison with other therapeutic agents, rigorous experimental investigation is paramount. The protocols and workflow outlined in this guide offer a systematic approach to characterizing the biological activity of this compound, identifying its molecular targets, and ultimately elucidating its mechanism of action. Such studies will be crucial for determining its potential as a novel therapeutic agent.
Peer-Reviewed Data on "5-[(Methylthio)methyl]-2-furoic acid" for Biological Applications Not Currently Available in Public Domain
Despite a comprehensive search of peer-reviewed scientific literature, no studies validating the use of "5-[(Methylthio)methyl]-2-furoic acid" in any biological application, including as a potential lactate dehydrogenase (LDH) inhibitor or anticancer agent, could be identified. The available information for this compound is presently limited to chemical and supplier databases, which do not contain the requisite experimental data for a comparative analysis of its performance against other alternatives.
Therefore, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathways for "this compound" is not feasible at this time.
To illustrate the type of information required for such a guide and to provide relevant information for researchers in the field of metabolic cancer therapies, we present a detailed overview of a well-characterized alternative lactate dehydrogenase A (LDHA) inhibitor, FX11 .
Alternative Compound: FX11 - A Case Study in LDHA Inhibition
FX11 is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (a phenomenon known as the Warburg effect). By inhibiting LDHA, FX11 disrupts cancer cell metabolism, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death.[1][2]
Comparative Performance Data
Should peer-reviewed data for "this compound" become available, a comparative table would be structured as follows, with FX11 serving as the benchmark.
| Parameter | FX11 | This compound | Reference |
| Target(s) | Lactate Dehydrogenase A (LDHA) | Not Determined | [1][3] |
| Mechanism of Action | Reversible, competitive inhibitor with respect to NADH | Not Determined | [2][3] |
| Binding Affinity (Ki) | 8 µM for human liver LDHA | Not Determined | [2][3] |
| In Vitro Potency (IC50) | 23.3 µM in HeLa cells; 49.27 µM in BxPc-3 cells | Not Determined | [1][4] |
| Cellular Effects | Reduces ATP levels, induces oxidative stress and ROS production, induces cell death | Not Determined | [1] |
| In Vivo Efficacy | Inhibits tumor growth in lymphoma and pancreatic cancer xenografts | Not Determined | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. A representative experimental protocol for evaluating an LDHA inhibitor is provided below.
Enzyme Inhibition Assay (for Ki Determination)
-
Enzyme Source: Purified recombinant human LDHA.
-
Substrates: Pyruvate and NADH.
-
Inhibitor Preparation: A stock solution of the test compound (e.g., FX11) is prepared in DMSO and serially diluted to various concentrations.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, NADH, and the test inhibitor at varying concentrations.
-
Pyruvate is then added to start the reaction.
-
The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate (NADH) concentration at each inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.[2]
Cell Proliferation Assay (for IC50 Determination)
-
Cell Lines: Human cancer cell lines (e.g., HeLa, BxPc-3, P493 lymphoma cells).
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Assay Method (e.g., MTT assay):
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of LDHA Inhibition by FX11
The following diagram illustrates the mechanism of action of FX11 in a cancer cell. By inhibiting LDHA, FX11 blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This disruption leads to a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate. Consequently, pyruvate is shunted into the mitochondria for oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and oxidative stress. The overall effect is a reduction in ATP levels and the induction of apoptosis (cell death).
Caption: Mechanism of FX11-mediated LDHA inhibition and its downstream effects.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential enzyme inhibitors.
Caption: A generalized workflow for the discovery and validation of enzyme inhibitors.
References
Safety Operating Guide
Safe Disposal of 5-[(Methylthio)methyl]-2-furoic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-[(Methylthio)methyl]-2-furoic acid, ensuring compliance and safety.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] In case of a spill, contain the material, prevent it from entering drains or waterways, and clean it up using dry procedures to avoid generating dust.
Waste Identification and Classification
Proper disposal begins with correct waste identification. Due to its chemical properties as a sulfur-containing carboxylic acid, this compound should be treated as hazardous chemical waste. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4] Do not mix this waste with household garbage or dispose of it down the drain.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.
Step 1: Containerization and Labeling
-
Place the waste this compound into a clean, dry, sealable, and appropriately labeled container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
-
Ensure the container is kept tightly closed when not in use.[2][5]
Step 2: Segregation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Segregate this waste from other waste types to prevent accidental mixing and reactions. Specifically, store acids separately from bases and keep them away from cyanides or sulfides.[6]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
All safety data sheets (SDS) for similar compounds explicitly state to "Dispose of contents/container to an approved waste disposal plant."[1][2][5]
Neutralization as a Pre-treatment (Not Recommended without Expert Consultation):
While some simple carboxylic acids can be neutralized with a base and, if local regulations permit, disposed of down the drain, this is not recommended for this compound without a thorough hazard analysis.[6][7][8] The presence of the methylthio group introduces sulfur, which could lead to the formation of undesirable and potentially hazardous byproducts upon reaction. Furthermore, most organic acids are still considered toxic after neutralization.[6]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, were found in the provided safety data sheets. The general principle for laboratory-scale waste is to treat it as hazardous unless explicitly stated otherwise by regulatory guidelines.
| Parameter | Value | Source |
| Recommended Disposal Method | Transfer to an approved waste disposal plant | [1][2][5] |
| Drain Disposal | Not Recommended | [4] |
| Neutralization | Not Recommended without expert analysis | [6] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. laballey.com [laballey.com]
Personal protective equipment for handling 5-[(Methylthio)methyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 5-[(Methylthio)methyl]-2-furoic acid. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include the potential to cause an allergic skin reaction and serious eye irritation.[1] A comprehensive PPE strategy is crucial to mitigate these risks.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard or chemical-resistant lab coat, fully buttoned.[2][3][4] | Prevents skin contact which may lead to an allergic skin reaction. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][5] | Minimizes inhalation of the compound, which may cause respiratory irritation. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] | Protects feet from potential spills. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation or a rash occurs, seek medical advice.[5] |
| Inhalation | Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek medical attention if you feel unwell.[7] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[5][6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[6] |
Handling and Storage
Adherence to strict operational protocols is essential for safe handling.
| Aspect | Procedure |
| Handling | All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid actions that could generate dust.[2] Wash hands thoroughly after handling, even if gloves were worn.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] Avoid storage with incompatible materials such as strong oxidizing agents and bases.[10][11] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2] |
| Chemical Waste | The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4] Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][7] |
Visual Workflow Guides
The following diagrams provide a clear, step-by-step visual guide for the handling and emergency spill response procedures for this compound.
References
- 1. This compound | C7H8O3S | CID 2080982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. wcu.edu [wcu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
